molecular formula C17H17N2+ B10801310 FKK

FKK

货号: B10801310
分子量: 249.33 g/mol
InChI 键: IQWHRVHICNHXIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FKK is a useful research compound. Its molecular formula is C17H17N2+ and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H17N2+

分子量

249.33 g/mol

IUPAC 名称

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium

InChI

InChI=1S/C17H17N2/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19/h2-4,6-9,12H,5,10-11H2,1H3/q+1

InChI 键

IQWHRVHICNHXIY-UHFFFAOYSA-N

规范 SMILES

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of FKK Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "FKK compound" does not correspond to a clearly identifiable, single chemical entity in publicly available scientific literature. Search results indicate potential associations with various substances, including the multi-component traditional Chinese medicine formula Fuzhengkangai (FZKA), the marine peptide Kahalalide F (KF), and a series of synthetic ligands for the Free Fatty Acid 3 (FFA3) receptor. This guide synthesizes information related to these distinct areas to provide a potential, albeit speculative, overview of mechanisms that could be relevant.

Section 1: Potential Identity and Therapeutic Context

The abbreviation "this compound" is not a standard designation for a specific compound in pharmacological research. However, based on phonetic and contextual similarities in recent literature, we will explore the mechanisms of compounds from two primary research areas: oncology and metabolic disease.

  • Fuzhengkangai (FZKA) Formula in Oncology: FZKA is a traditional Chinese medicine formulation that has shown therapeutic effects on non-small cell lung cancer (NSCLC)[1]. It is not a single compound but a complex mixture of phytochemicals. Key active components identified include Quercetin, Kaempferol, Luteolin, and Tanshinone IIA [1]. The mechanism of FZKA is attributed to the synergistic action of these components on critical cancer signaling pathways.

  • Kahalalide F (KF) in Oncology: KF is a dehydroaminobutyric acid-containing peptide isolated from a marine mollusk. It has been investigated for its anticancer properties, particularly in prostate cancer[2]. Its mechanism is distinct from classical chemotherapy, inducing a non-apoptotic form of cell death[2].

  • FFA3 Receptor Modulators in Metabolic Disease: A series of novel hexahydroquinolone-3-carboxamides have been identified as allosteric modulators of the Free Fatty Acid 3 receptor (FFA3), a G-protein coupled receptor involved in metabolic regulation[3]. One such compound, 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, acts as a selective positive allosteric modulator (PAM)-agonist of FFA3[3].

Section 2: Core Signaling Pathways and Mechanism of Action

FZKA Formula: Multi-Target Inhibition of Pro-Survival Pathways

The primary mechanism of the FZKA formula in NSCLC involves the simultaneous inhibition of the PI3K-AKT and MAPK signaling pathways[1]. These pathways are central to cancer cell proliferation, survival, and resistance to therapy.

  • PI3K-AKT Pathway: This pathway is a critical regulator of cell survival and growth. The active components in FZKA, such as Quercetin, have been shown to significantly decrease the ratio of phosphorylated AKT (p-AKT) to total AKT, indicating pathway inhibition[1].

  • MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. FZKA components also reduce the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway[1].

The combined inhibition of these pathways leads to reduced viability and increased apoptosis in cancer cells[1].

FZKA_Signaling_Pathway FZKA FZKA Active Components (Quercetin, Kaempferol, etc.) PI3K PI3K FZKA->PI3K Inhibits MEK MEK FZKA->MEK Inhibits Apoptosis Apoptosis FZKA->Apoptosis Induces AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes RAS RAS RAF RAF RAS->RAF Activates RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Proliferation Promotes

Caption: FZKA components inhibit PI3K/AKT and MAPK pathways.
Kahalalide F (KF): Oncosis-Mediated Cell Death

The mechanism of action for Kahalalide F is fundamentally different from many anticancer agents as it does not rely on apoptosis. Instead, KF induces a form of necrotic cell death known as oncosis [2].

This process is characterized by:

  • ATP Depletion: A rapid decrease in intracellular ATP levels.

  • Cell Swelling: Changes in the osmotic balance of the cell lead to cytoplasmic swelling and vesiculation of organelles[2].

  • Membrane Damage: The compound is thought to induce changes in ion channel activity or form new ion channels in the cell membrane, disrupting cellular integrity[2].

This mechanism suggests that KF targets cellular membranes and energy metabolism, leading to a catastrophic failure of cellular homeostasis.

KF_Mechanism_Workflow KF Kahalalide F (KF) Membrane Cell Membrane Interaction (Ion Channel Disruption) KF->Membrane ATP ATP Depletion KF->ATP Osmotic Loss of Osmotic Balance Membrane->Osmotic Swelling Cytoplasmic Swelling & Vesiculation Osmotic->Swelling Oncosis Oncotic Cell Death Swelling->Oncosis ATP->Oncosis

Caption: Proposed workflow for Kahalalide F-induced oncosis.

Section 3: Quantitative Data Summary

Due to the disparate nature of the compounds, a direct comparison is not feasible. The following tables summarize representative quantitative data found for the respective compound classes.

Table 1: Bioactivity of FZKA Formula Key Components

Compound Assay Type Cell Line Endpoint Result Reference
Quercetin Cell Viability A549 (NSCLC) Viability Reduction [1]
Kaempferol Cell Viability A549 (NSCLC) Viability Reduction [1]
Luteolin Cell Viability A549 (NSCLC) Viability Reduction [1]
Tanshinone IIA Cell Viability A549 (NSCLC) Viability Reduction [1]
Quercetin, et al. Western Blot A549 (NSCLC) p-AKT/AKT Significant Decrease [1]

| Quercetin, et al. | Western Blot | A549 (NSCLC) | p-ERK/ERK | Significant Decrease |[1] |

Table 2: Bioactivity of FFA3 Receptor Modulators

Compound Class Assay Type Target Endpoint Result Reference

| Hexahydroquinolone-3-carboxamides | Allosteric Modulation | FFA3 Receptor | PAM-agonist activity | Identified |[3] |

Section 4: Experimental Protocols

Protocol: Western Blot for Pathway Inhibition (as per FZKA studies)

This protocol outlines the methodology used to determine the phosphorylation status of key signaling proteins like AKT and ERK.

  • Cell Culture and Treatment: A549 cells are cultured in appropriate media until they reach 70-80% confluency. Cells are then treated with individual FZKA components (e.g., Quercetin, Kaempferol) or a vehicle control for a specified time (e.g., 24-48 hours)[1].

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the ratio of the phosphorylated protein to the total protein[1].

Protocol: Cell Viability Assay (MTT/WST-1)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound(s). A vehicle-only control is included. Cells are incubated for a specified duration (e.g., 72 hours).

  • Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent like WST-1 is added to each well. Viable cells with active mitochondrial dehydrogenases will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement: After a 2-4 hour incubation, the formazan crystals (if using MTT) are solubilized with a solvent like DMSO. The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. An IC50 value (the concentration at which 50% of cell growth is inhibited) can be calculated by fitting the data to a dose-response curve.

References

An In-depth Technical Guide to the Synthesis of Indazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole and its derivatives are cornerstone scaffolds in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatile biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, have made them a focal point of intensive research and drug development efforts.[1][2] This technical guide provides a comprehensive overview of the synthesis pathways for indazole derivatives, complete with experimental protocols, quantitative data, and visual diagrams to aid researchers in this dynamic field.

Core Synthesis Strategies

The synthesis of the indazole ring system can be achieved through a variety of methods, broadly categorized into classical condensation reactions and modern metal-catalyzed cross-coupling and C-H activation strategies.[2] A common approach involves the cyclization of appropriately substituted benzene (B151609) derivatives to form the bicyclic indazole core.[2]

One prevalent strategy for synthesizing 1H-indazoles involves the use of arylhydrazones as starting materials. For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can yield 1H-indazoles through direct aryl C-H amination.[1] Another method utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the same transformation.[1]

Furthermore, thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by Cu₂O-mediated cyclization provides another route to 1H-indazoles.[1] A similar approach employs Cu(OAc)₂·H₂O as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones.[1]

The following diagram illustrates a generalized workflow for the synthesis of indazole derivatives from arylhydrazones.

G cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_product Product Arylhydrazone Arylhydrazone Cyclization Cyclization (e.g., I₂, PIFA, or Cu-catalyzed) Arylhydrazone->Cyclization Oxidant/Catalyst Indazole 1H-Indazole Derivative Cyclization->Indazole

Generalized synthesis of 1H-indazoles from arylhydrazones.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of indazole derivatives. Below are protocols for key experimental steps, adapted from published literature.

Synthesis of 6-Bromo-3-iodo-1H-indazole

A solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF is treated with KOH (20 mmol, 2.0 equiv.). A solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) is then added dropwise to the mixture, which is stirred at room temperature for 3 hours. The reaction mixture is subsequently poured into an aqueous solution of Na₂S₂O₄ and K₂CO₃, resulting in the precipitation of a white solid. The solid is filtered and dried to yield the desired 6-bromo-3-iodo-1H-indazole.[4]

Suzuki Coupling for Indazole Functionalization

The preparation of functionalized indazoles can be achieved through Suzuki coupling. For example, a reaction between (1H-indazol-6-yl)boronic acid and a corresponding halide can be performed. These intermediates can then react with iodine in the presence of K₂CO₃ to afford key iodinated intermediates, which can be further functionalized.[4]

Amide Coupling

To a solution of an indazole-carboxylic acid derivative (1.0 eq) in a suitable solvent such as DMF, an amine (1.1 eq) is added. A coupling agent like (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.5 eq) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 eq) are then added. A base, for example, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq), is also added to the reaction mixture. The mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., Ethyl Acetate) and washed sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[2]

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an indazole derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Reaction Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography Crude->Purify Pure Pure Product Purify->Pure Analyze Characterization (NMR, MS) Pure->Analyze

A typical experimental workflow for synthesis and purification.

Quantitative Data of Indazole Derivatives

The biological activity of synthesized indazole derivatives is a critical aspect of drug discovery. The following table summarizes the in vitro antiproliferative activity of a synthesized indazole derivative, compound 2f, against several cancer cell lines.

Cell LineIC₅₀ (μM) for Compound 2f
4T10.23
Other Cancer Cell Lines0.23 – 1.15
Data sourced from a study on the anti-cancer properties of indazole derivatives.[4]

In another study, a series of 1H-indazole derivatives were evaluated for their epidermal growth factor receptor (EGFR) kinase activity. One compound demonstrated strong potencies against both EGFR T790M and EGFR kinases.

Kinase TargetIC₅₀ (nM)
EGFR T790M5.3
EGFR8.3
Data from a structure-guided drug design study of 1H-indazole derivatives.[1]

A separate study focused on designing indazole derivatives as VEGFR-2 kinase inhibitors. The most potent compound, designated as compound 30, exhibited a very low IC₅₀ value.

Kinase TargetIC₅₀ (nM) for Compound 30
VEGFR-21.24
Data from a study on indazole derivatives as anti-angiogenic agents.[5]

Signaling Pathways and Mechanism of Action

Indazole derivatives often exert their therapeutic effects by inhibiting specific signaling pathways involved in disease progression, particularly in cancer. Many indazole-based drugs are kinase inhibitors.[4][5] For example, some derivatives have been shown to induce apoptosis in cancer cells, which is associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[4] These compounds can also lead to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in cancer cells.[4]

Furthermore, certain indazole derivatives can inhibit cancer cell migration and invasion by reducing the levels of matrix metalloproteinase-9 (MMP9) and increasing the levels of tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[4]

The following diagram illustrates a simplified signaling pathway that can be targeted by indazole derivative kinase inhibitors.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Indazole Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Stimulation Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Inhibition of a receptor tyrosine kinase pathway by an indazole derivative.

References

Pharmacological Profile of FKK: A Novel Investigational Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclosed: December 10, 2025

Abstract

This document outlines the preclinical pharmacological profile of FKK (2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide), a novel, potent, and long-acting inhaled bronchodilator.[1] In vitro and in vivo studies demonstrate that this compound produces significant, dose-dependent bronchodilation.[1] The compound exhibits a favorable safety profile, with minimal effects on cardiovascular parameters compared to standard bronchodilators like aminophylline (B1665990) and isoproterenol (B85558).[1] The unique properties of this compound suggest its potential as a promising therapeutic agent for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Introduction

Obstructive lung diseases, including asthma and COPD, are characterized by airflow limitation that is often progressive and not fully reversible.[2] Bronchodilators are the cornerstone of symptomatic therapy for these conditions, acting to relax airway smooth muscle, decrease dyspnea, and improve quality of life.[2] The primary classes of bronchodilators are β2-adrenoceptor agonists (LABAs) and muscarinic receptor antagonists (LAMAs), which provide relief by dilating the bronchi and bronchioles.[3][4][5]

This compound emerges as a new chemical entity with potent bronchodilatory properties.[1] Preclinical studies were designed to characterize its mechanism of action, potency, selectivity, and safety profile to establish a foundation for its clinical development. This whitepaper provides a comprehensive summary of the core pharmacological data.

Mechanism of Action

While the precise molecular interactions are still under full investigation, studies indicate that this compound's mechanism is distinct from conventional bronchodilators. Research shows that this compound does not operate through anticholinergic, ganglion blocking, alpha-adrenergic blocking, or beta-adrenergic stimulating pathways.[1] Its action involves direct relaxation of the airway smooth muscle.[1]

The proposed signaling pathway involves modulation of intracellular signaling cascades that lead to a reduction in cytosolic calcium levels and/or desensitization of the contractile apparatus to calcium, resulting in smooth muscle relaxation and bronchodilation.

Proposed Signaling Pathway for this compound cluster_membrane Airway Smooth Muscle Cell This compound This compound Receptor Putative Receptor/Target This compound->Receptor Binds G_Protein G-Protein (Hypothesized) Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger ↓ Intracellular Second Messenger Effector->Second_Messenger Relaxation Smooth Muscle Relaxation Second_Messenger->Relaxation Leads to

Caption: Proposed mechanism of action for this compound in airway smooth muscle cells.

In Vitro and Ex Vivo Pharmacology

The bronchodilatory activity of this compound was assessed in isolated canine tracheal preparations. These studies provide a direct measure of the compound's ability to relax airway smooth muscle.

Data Presentation: Comparative Potency

The relaxing effect of this compound on carbachol-contracted isolated tracheal smooth muscle was compared with the established bronchodilators, isoproterenol and aminophylline.

CompoundRelative Potency vs. IsoproterenolRelative Potency vs. Aminophylline
This compound 1/6010x
Isoproterenol 1600x
Aminophylline 1/6001
Table 1: Comparative potency of this compound in relaxing isolated canine tracheal preparations contracted with carbachol (B1668302).[1]
Experimental Protocols: Isolated Tracheal Smooth Muscle Assay

Objective: To determine the direct relaxant effect and potency of this compound on airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheas were excised from dogs and cut into rings. The epithelium was left intact.

  • Mounting: Tracheal rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2. Changes in isometric tension were recorded.

  • Contraction: Tissues were pre-contracted with a submaximal concentration of carbachol to induce a stable, tonic contraction.

  • Drug Administration: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound, isoproterenol, or aminophylline to the organ baths.

  • Data Analysis: The relaxation was expressed as a percentage of the maximum possible relaxation. Potency was determined by calculating the concentration of the drug required to produce 50% of its maximal effect (EC50).

Workflow for Isolated Tracheal Ring Assay A 1. Tissue Excision (Canine Trachea) B 2. Preparation (Tracheal Rings) A->B C 3. Mounting in Organ Bath B->C D 4. Pre-contraction (with Carbachol) C->D E 5. Cumulative Dosing (this compound, Isoproterenol, etc.) D->E F 6. Record Isometric Tension E->F G 7. Data Analysis (Concentration-Response Curves) F->G

Caption: Experimental workflow for the ex vivo tracheal smooth muscle assay.

In Vivo Pharmacology

The in vivo efficacy and safety of this compound were evaluated in anesthetized dogs, a model that allows for simultaneous assessment of bronchodilation and cardiovascular effects.

Data Presentation: In Vivo Bronchodilator Potency

The potency of this compound in reducing tracheal intraluminal pressure (a measure of bronchodilation) was compared against aminophylline and isoproterenol following intravenous (i.v.) administration.

CompoundED50 (Dose for 50% Reduction in ILP)Potency vs. AminophyllinePotency vs. Isoproterenol
This compound N/A (Relative data provided)~5.4 - 6.2x more potent~1/3000 - 1/4500 as potent
Aminophylline N/A (Relative data provided)1x~1/18000 as potent
Isoproterenol N/A (Relative data provided)~18000x more potent1x
Table 2: In vivo bronchodilator potency of this compound compared to reference compounds in anesthetized dogs.[1] ILP = Intraluminal Pressure.
Safety and Selectivity Profile

A key finding from in vivo studies was the high selectivity of this compound for the airways. Unlike aminophylline and isoproterenol, this compound produced potent and long-lasting bronchodilation with minimal impact on systemic blood pressure, heart rate, or tracheal blood flow.[1] This suggests a significantly improved therapeutic window.

ParameterThis compound EffectAminophylline EffectIsoproterenol Effect
Bronchodilation Strong, Dose-DependentModerateVery Strong
Systemic Blood Pressure NegligibleModerate ChangeSignificant Change
Heart Rate NegligibleModerate IncreaseSignificant Increase
Tracheal Blood Flow NegligibleModerate ChangeSignificant Change
Table 3: In vivo selectivity profile of this compound in anesthetized dogs.[1]
Experimental Protocols: Anesthetized Dog Model

Objective: To assess the in vivo bronchodilator efficacy and cardiovascular safety of this compound.

Methodology:

  • Animal Preparation: Dogs were anesthetized with pentobarbital. The trachea was cannulated for artificial ventilation and measurement of intraluminal pressure (ILP).

  • Instrumentation: Catheters were placed for drug administration (intravenous, intra-arterial, or intraduodenal) and for monitoring systemic blood pressure and heart rate.[1] Tracheal blood flow was also measured.

  • Bronchoconstriction: A state of bronchoconstriction was induced to elevate the baseline ILP.

  • Drug Administration: this compound, aminophylline, or isoproterenol were administered via various routes in a dose-escalating manner.

  • Monitoring: ILP, blood pressure, and heart rate were continuously recorded.

  • Data Analysis: The dose required to produce a 50% reduction in the elevated ILP (ED50) was calculated to determine potency. Cardiovascular parameters were analyzed at corresponding doses.

Toxicology

Preliminary acute toxicity studies were conducted in rats. The oral lethal toxicity of this compound was found to be considerably less than that of aminophylline, indicating a favorable acute safety margin.[1]

Conclusion

The preclinical pharmacological profile of this compound demonstrates that it is a potent, long-acting, and highly selective bronchodilator. Its ability to induce significant airway relaxation without adversely affecting cardiovascular parameters distinguishes it from existing agents like aminophylline and isoproterenol.[1] The distinct mechanism of action, which does not rely on beta-adrenergic stimulation, suggests this compound could offer a valuable new therapeutic option for patients with obstructive lung diseases.[1] Further clinical investigation is warranted to confirm these promising preclinical findings in humans.

References

FKK compound discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We have received a request for an in-depth technical guide on the discovery and development history of the "FKK compound." Following a comprehensive search of public scientific databases and literature, we have determined that the designation "this compound" corresponds to a specific ligand identified in the Protein Data Bank (PDB).

The ligand with the PDB ID "this compound" is chemically defined as 4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]carbonylbenzenesulfonamide .[1] This compound is documented in the crystal structure of an immunomodulatory active chitinase (B1577495) from Trichuris suis (PDB ID: 6G9C).[2]

However, our extensive investigation reveals that "this compound" is an identifier for this ligand within this particular structural study and does not appear to be associated with a publicly documented drug discovery and development program. There is no available information in the public domain regarding its synthesis, preclinical and clinical development, mechanism of action, or any associated quantitative data that would be required to construct the requested in-depth technical guide.

It is common in structural biology for novel ligands to be synthesized and co-crystallized with a target protein to elucidate binding interactions. These compounds are often designated with a simple identifier for the purpose of the study and may not proceed into a formal drug development pipeline.

Therefore, we are unable to provide a detailed technical guide on the discovery and development history of the "this compound compound" as such a history is not publicly available.

We are committed to providing valuable and accurate scientific information. If "this compound" is an internal designation for a compound within your organization, or if you have an alternative, publicly recognized name for the molecule of interest, please provide it, and we will be pleased to conduct a new search and prepare the comprehensive guide you have requested.

Alternatively, if your interest lies in the general principles and methodologies of drug discovery and development, we can provide a detailed whitepaper on that topic, complete with illustrative examples, data presentation guidelines, and visualizations of typical workflows and signaling pathways.

We appreciate your understanding and look forward to assisting you with your future research endeavors.

References

In vitro studies of FKK bronchodilator activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Bronchodilator Activity of FKK For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the in vitro bronchodilator properties of this compound (2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide). This compound is a novel compound that has demonstrated significant dose-dependent and long-lasting tracheal dilatation in preclinical studies. This guide summarizes the quantitative efficacy of this compound in comparison to established bronchodilators, details the experimental protocols used for its evaluation, and explores its mechanistic profile based on available data. Visual diagrams are provided for key experimental workflows and signaling concepts to facilitate understanding.

Quantitative Efficacy and Potency

In vitro studies on isolated canine tracheal preparations provide a direct measure of a compound's ability to relax airway smooth muscle. This compound has been evaluated for its potency in relaxing tracheal tissue pre-contracted with a cholinergic agonist (carbachol), with its efficacy compared against the benchmark bronchodilators, isoproterenol (B85558) (a β-agonist) and aminophylline (B1665990) (a phosphodiesterase inhibitor).

The results, summarized in the table below, indicate that this compound is substantially more potent than aminophylline in this assay.

Table 1: Comparative Potency of this compound on Isolated Canine Tracheal Preparations

Compound Relative Potency vs. Isoproterenol Relative Potency vs. Aminophylline
This compound 1/60 10x
Isoproterenol 1 600x
Aminophylline 1/600 1

Data derived from studies on isolated canine tracheal preparations contracted with carbachol (B1668302).

Experimental Protocols

The primary in vitro method for assessing the bronchodilator activity of this compound involves the use of isolated tracheal ring preparations in an organ bath system. This ex vivo model allows for the direct measurement of smooth muscle tension in a controlled environment.[1]

Isolated Tracheal Ring Preparation
  • Tissue Harvesting : Tracheas are excised from euthanized animals (e.g., canines, guinea pigs, or goats).[1][2] The trachea is immediately placed in a cold, oxygenated physiological salt solution, such as Krebs-Henseleit solution, to maintain tissue viability.[1][3]

  • Preparation of Rings : The trachea is carefully cleaned of adhering connective tissue. It is then cut into transverse rings, typically 4-5 mm in length.[1] Care is taken to not damage the internal epithelial surface.

  • Mounting in Organ Bath : The tracheal rings are suspended in an organ bath chamber filled with a physiological salt solution maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂ to maintain pH and oxygenation.[1][3]

  • Tension Measurement : One end of the ring is anchored to a fixed point in the chamber, while the other is connected to an isometric force-displacement transducer. This setup allows for the continuous recording of changes in muscle tension.[1][3]

  • Equilibration : The mounted rings are subjected to a baseline resting tension (e.g., 1.5 grams) and allowed to equilibrate for a period of at least 60 minutes. During this time, the bath solution is periodically replaced.[1][3]

Assessment of Bronchodilator Activity
  • Induction of Contraction : To simulate bronchoconstriction, a contractile agent is added to the bath. A common choice is a muscarinic agonist such as carbachol or acetylcholine, which induces a stable, tonic contraction of the tracheal smooth muscle.

  • Cumulative Concentration-Response Curve : Once a stable contraction is achieved, the test compound (this compound) or a reference drug is added to the bath in a cumulative, stepwise manner, with concentrations increasing incrementally.

  • Data Acquisition : The relaxation of the tracheal ring is recorded after each addition, allowing for the generation of a concentration-response curve. The relaxing effect is typically expressed as a percentage reversal of the induced contraction.

  • Analysis : From the concentration-response curve, key parameters such as the EC₅₀ (the concentration of the drug that produces 50% of its maximal effect) can be calculated to determine the potency of the compound.

Below is a diagram illustrating the general experimental workflow for this protocol.

G cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Harvest Harvest Trachea Clean Clean Connective Tissue Harvest->Clean Cut Cut into Rings Clean->Cut Mount Mount Ring in Organ Bath Cut->Mount Equilibrate Apply Tension & Equilibrate (60 min) Mount->Equilibrate Contract Induce Contraction (e.g., Carbachol) Equilibrate->Contract AddDrug Add this compound (Cumulative Doses) Contract->AddDrug Record Record Isometric Tension AddDrug->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate Potency (e.g., EC50) Plot->Calculate

Fig. 1: Experimental workflow for in vitro assessment of bronchodilator activity.

Mechanism of Action

Excluded Signaling Pathways

Pharmacological studies have revealed that this compound's mechanism of action is distinct from many common classes of bronchodilators. Specifically, its activity is not mediated by interacting with the following pathways:

  • β-Adrenergic Stimulation : this compound does not act as a β-adrenergic agonist.

  • Cholinergic Antagonism : It does not possess anti-cholinergic (muscarinic antagonist) properties.

  • α-Adrenergic Blockade : It does not block α-adrenergic receptors.

  • Ganglion Blockade : It does not inhibit neurotransmission at autonomic ganglia.

The following diagram illustrates the pathways that have been excluded from this compound's mechanism of action.

G cluster_pathways Common Bronchodilator Targets This compound This compound Beta β-Adrenergic Receptors This compound->Beta No Stimulation Musc Muscarinic Receptors This compound->Musc No Blockade Alpha α-Adrenergic Receptors This compound->Alpha No Blockade Gang Autonomic Ganglia This compound->Gang No Blockade

Fig. 2: Signaling pathways explicitly excluded from this compound's mechanism of action.
Potential Signaling Pathways (Hypothetical)

While the precise signaling cascade for this compound has not been fully elucidated, bronchodilation is generally achieved through mechanisms that decrease intracellular calcium ([Ca²⁺]i) levels or decrease the sensitivity of the contractile apparatus to Ca²⁺ in airway smooth muscle cells. Below is a representative diagram of the β₂-adrenergic receptor pathway, a common mechanism for bronchodilation, which results in the production of cyclic AMP (cAMP). Although this compound does not use this pathway, it serves as an example of a pro-relaxant signaling cascade.

The activation of Gs-protein coupled receptors leads to the activation of adenylyl cyclase, which converts ATP to cAMP.[4] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets that collectively promote smooth muscle relaxation.[2][5]

G cluster_membrane Cell Membrane cluster_cyto Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Phosphorylation of Downstream Targets PKA->Relax Phosphorylates Result Smooth Muscle Relaxation Relax->Result Agonist β-Agonist Agonist->B2AR Binds

Fig. 3: Representative β-adrenergic signaling pathway leading to bronchodilation.

Other potential, though unconfirmed, mechanisms for this compound could involve direct activation of adenylyl cyclase (like forskolin), inhibition of phosphodiesterases (like aminophylline), or modulation of ion channels, such as the opening of potassium (K⁺) channels, which would lead to hyperpolarization and relaxation.[2][6] Further research is required to identify the specific molecular targets and signaling pathways of this compound.

Conclusion

The in vitro data available for this compound clearly establish it as a potent bronchodilator, demonstrating superior efficacy compared to aminophylline in relaxing pre-contracted airway smooth muscle. Its mechanism of action is distinct from that of β-agonists and anticholinergics, suggesting it may represent a novel class of bronchodilator. The detailed experimental protocols provided herein offer a framework for further investigation and characterization of this compound and similar compounds. Future research should focus on elucidating the specific molecular signaling cascade responsible for its potent relaxant effects.

References

FKK compound solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Compound Solubility and Stability for Drug Discovery and Development

Abstract

The journey of a novel chemical entity from initial discovery to a viable drug candidate is fraught with challenges. Among the most critical early-stage hurdles are the physicochemical properties of the compound, with solubility and stability being paramount. Poor solubility can lead to low bioavailability and erratic dosing, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and data interpretation related to compound solubility and stability. While direct data for a specific compound designated "FKK" is not publicly available—the term often referring to the complex traditional Chinese medicine Feifukang—this paper will use a hypothetical compound, "this compound," to illustrate the essential concepts and data presentation formats crucial for advancing a compound through the drug development pipeline.

Introduction to Solubility in Drug Discovery

Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Insufficient solubility is a major reason for the failure of promising drug candidates.

Key Terminology
  • Intrinsic Solubility (S₀): The equilibrium solubility of the free acid or free base form of an ionizable compound in a saturated solution at a given temperature.

  • Kinetic Solubility: The concentration of a compound at the point when it precipitates out of a solution that was prepared by adding the compound from a concentrated stock solution (typically in DMSO). This is a high-throughput screening method.

  • Thermodynamic Solubility: The concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This is a more time-consuming but accurate measurement.

Factors Influencing Solubility

Several factors can influence the solubility of a compound, including:

  • pH: The solubility of ionizable compounds is highly dependent on the pH of the solution.

  • Temperature: Solubility can either increase or decrease with temperature depending on the compound.

  • Salt Form: Different salt forms of a compound can have vastly different solubilities.

  • Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Experimental Protocols for Solubility Assessment

A variety of methods are employed to assess the solubility of a compound, ranging from high-throughput screens to more definitive equilibrium methods.

Kinetic Solubility Assay (High-Throughput)

This method is used for rapid screening of a large number of compounds.

Protocol:

  • Prepare a 10 mM stock solution of the hypothetical "this compound" compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Add aliquots of the "this compound" stock solution to a 96-well plate.

  • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold standard method for determining intrinsic solubility.

Protocol:

  • Add an excess amount of solid "this compound" compound to a vial containing a buffer of known pH.

  • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of "this compound" in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Solubility Profile of Hypothetical Compound "this compound"
Parameter Value
Kinetic Solubility (pH 7.4) 15 µg/mL
Thermodynamic Solubility (pH 7.4) 10 µg/mL
Intrinsic Solubility (S₀) 5 µg/mL

Introduction to Stability in Drug Discovery

Compound stability is crucial for ensuring that a drug maintains its identity, purity, and potency throughout its shelf life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of efficacy and the formation of potentially toxic byproducts.

Key Types of Stability
  • Chemical Stability: Resistance to chemical changes, such as hydrolysis, oxidation, and photolysis.

  • Physical Stability: Maintenance of the physical form, such as crystal structure, particle size, and appearance.

Factors Influencing Stability
  • Temperature: Higher temperatures generally accelerate chemical degradation.

  • pH: The stability of many compounds is pH-dependent.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to degradation.

  • Moisture: Water can act as a reactant in hydrolysis reactions.

Experimental Protocols for Stability Assessment

Stability studies are designed to evaluate how the quality of a drug substance or drug product varies with time under the influence of various environmental factors.

Solution State Stability

This assesses the stability of a compound in solution under various conditions.

Protocol:

  • Prepare solutions of "this compound" in different buffers (e.g., pH 3, 7, and 9).

  • Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.

  • At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of "this compound" and the formation of any degradation products.

Solid-State Stability (Forced Degradation)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol:

  • Expose solid "this compound" to various stress conditions:

    • Heat: Store at 60°C for 7 days.

    • Acid/Base Hydrolysis: Suspend in 0.1 N HCl or 0.1 N NaOH at room temperature for 24 hours.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photostability: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples using HPLC to identify and quantify any degradants.

Data Presentation: Stability

Stability data is often presented as the percentage of the initial compound remaining over time.

Table 2: Solution State Stability of Hypothetical Compound "this compound" at 25°C
Time (hours) % Remaining (pH 3) % Remaining (pH 7) % Remaining (pH 9)
0100100100
2498.599.195.2
4896.898.590.1
7295.197.985.3

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.

G cluster_0 Kinetic Solubility Workflow Stock Solution Stock Solution 96-Well Plate 96-Well Plate Stock Solution->96-Well Plate Buffer Addition Buffer Addition 96-Well Plate->Buffer Addition Incubation Incubation Buffer Addition->Incubation Turbidity Measurement Turbidity Measurement Incubation->Turbidity Measurement Solubility Determination Solubility Determination Turbidity Measurement->Solubility Determination

Caption: Workflow for Kinetic Solubility Assay.

G cluster_1 Factors Affecting Compound Stability Compound Stability Compound Stability Temperature Temperature Temperature->Compound Stability pH pH pH->Compound Stability Light Light Light->Compound Stability Oxidizing Agents Oxidizing Agents Oxidizing Agents->Compound Stability Moisture Moisture Moisture->Compound Stability

Caption: Key Factors Influencing Compound Stability.

G cluster_2 Forced Degradation Study Workflow Solid Compound Solid Compound Stress Conditions Stress Conditions Solid Compound->Stress Conditions Heat Heat Stress Conditions->Heat Acid/Base Acid/Base Stress Conditions->Acid/Base Oxidation Oxidation Stress Conditions->Oxidation Light Light Stress Conditions->Light Analysis Analysis Heat->Analysis Acid/Base->Analysis Oxidation->Analysis Light->Analysis Degradation Profile Degradation Profile Analysis->Degradation Profile

Caption: Workflow for a Forced Degradation Study.

Conclusion

A thorough understanding and early assessment of solubility and stability are indispensable for the successful development of new medicines. While the specific data for a compound labeled "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for characterizing any new chemical entity. By employing these standardized assays and presenting the data in a clear, comparative format, drug development teams can make informed decisions, mitigate risks, and ultimately increase the probability of advancing a safe and effective drug to the clinic.

An In-depth Technical Guide on the Molecular Targets of the FKK Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted drug delivery systems that enhance efficacy while minimizing off-target effects. Within this paradigm, peptide-based nanostructures have emerged as a promising platform for the delivery of chemotherapeutic agents. This technical guide delves into the molecular targets and mechanisms of action of the FKK peptide, primarily in the context of its self-assembly with Doxorubicin (Dox) to form this compound-Dox nanoparticles. While the this compound peptide itself does not have traditional molecular targets in the sense of specific enzyme or receptor binding, its role is critical in the supramolecular assembly, delivery, and potentiation of the cytotoxic effects of Doxorubicin. This document provides a comprehensive overview of the available data, experimental methodologies, and the implicated signaling pathways.

The this compound-Dox Nanoparticle System

The "this compound compound" in the context of recent cancer research refers to a peptide sequence, Fmoc-Phe-Lys(Fmoc)-Lys, which is co-assembled with the well-known chemotherapeutic drug, Doxorubicin. This co-assembly results in the formation of nanoparticles (this compound-Dox) that exhibit enhanced anti-cancer properties compared to free Doxorubicin. The proposed molecular packing involves π–π stacking interactions between the aromatic rings of the Fmoc-protected peptide and Doxorubicin[1]. These nanoparticles are designed to leverage the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues[1].

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic effects of the this compound-Dox nanoparticles have been evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a significant improvement in potency compared to free Doxorubicin.

Cell LineCompoundIC50 (nM)
MDA-MB-231This compound-Dox167.9 ± 35.99
Free Doxorubicin422 ± 66.76
HeLaThis compound-DoxLowest among tested

Table 1: IC50 values of this compound-Dox compared to free Doxorubicin in different cancer cell lines. The data indicates a more than two-fold increase in potency for the this compound-Dox nanoparticles in MDA-MB-231 cells[1].

Molecular Mechanisms of Action

The primary mechanism of action of the this compound-Dox nanoparticle is attributed to the cytotoxic effects of Doxorubicin, which are significantly enhanced by the peptide-based delivery system. The key molecular events are detailed below.

DNA Intercalation and Cell Cycle Arrest

Doxorubicin, upon release from the this compound-Dox nanoparticles within the cancer cell, intercalates into the grooves of DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to a halt in the normal mitotic process of cancer cells[1]. Flow cytometry analysis has shown that treatment with this compound-Dox nanoparticles induces a significant G2/M phase arrest in the cell cycle of HeLa cells. Specifically, this compound-Dox treatment resulted in 32.36% of cells in the G2/M phase, compared to 17.72% in the control group and 23.8% in the free Doxorubicin group[1].

G2_M_Arrest cluster_0 This compound-Dox Nanoparticle Delivery cluster_1 Mechanism of Action This compound-Dox This compound-Dox Cellular Uptake Cellular Uptake This compound-Dox->Cellular Uptake Dox Release Dox Release Cellular Uptake->Dox Release DNA DNA Dox Release->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition DNA->Topoisomerase II Inhibition G2/M Arrest G2/M Arrest Topoisomerase II Inhibition->G2/M Arrest

Figure 1: Proposed mechanism of this compound-Dox induced G2/M cell cycle arrest.
Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS)

A significant consequence of this compound-Dox treatment is the induction of apoptosis, or programmed cell death. Annexin V-FITC apoptosis assays have revealed that this compound-Dox nanoparticles lead to a substantially higher rate of apoptosis in HeLa cells (~60%) compared to free Doxorubicin (~30%)[1]. This enhanced apoptotic effect is consistent with the increased cellular uptake and intracellular release of Doxorubicin from the nanoparticles. Furthermore, the treatment with this compound-Dox nanoparticles has been shown to increase the generation of reactive oxygen species (ROS) within the cells, a known trigger for apoptosis[1].

Apoptosis_Induction This compound-Dox Treatment This compound-Dox Treatment Increased Cellular Dox Increased Cellular Dox This compound-Dox Treatment->Increased Cellular Dox ROS Generation ROS Generation Increased Cellular Dox->ROS Generation Apoptosis Apoptosis ROS Generation->Apoptosis

Figure 2: Pathway of this compound-Dox induced apoptosis via ROS generation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to the this compound-Dox nanoparticles.

Cell Viability Assay (IC50 Determination)
  • Cell Culture : MDA-MB-231 and HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment : Cells are treated with a serial dilution of this compound-Dox nanoparticles, free Doxorubicin, or vehicle control for 48-72 hours.

  • MTT Assay : After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

  • Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.

  • Analysis : The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment : HeLa cells are seeded in 6-well plates and treated with this compound-Dox nanoparticles, free Doxorubicin, or a control for 24 hours.

  • Cell Harvesting : Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining : Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis : The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT).

Apoptosis Assay by Flow Cytometry
  • Cell Treatment : HeLa cells are treated as described for the cell cycle analysis.

  • Staining : After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.

  • Flow Cytometry : The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis : The percentage of apoptotic cells (Annexin V-positive) is quantified.

Experimental_Workflow cluster_CellCulture Cell Culture & Seeding cluster_Treatment Treatment cluster_Analysis Analysis Cancer Cell Lines Cancer Cell Lines Seeding in Plates Seeding in Plates Cancer Cell Lines->Seeding in Plates This compound-Dox Nanoparticles This compound-Dox Nanoparticles Seeding in Plates->this compound-Dox Nanoparticles Incubation Incubation This compound-Dox Nanoparticles->Incubation Cell Viability (MTT) Cell Viability (MTT) Incubation->Cell Viability (MTT) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Incubation->Cell Cycle (Flow Cytometry) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Incubation->Apoptosis (Flow Cytometry)

Figure 3: General experimental workflow for evaluating the in vitro efficacy of this compound-Dox nanoparticles.

Conclusion

The this compound peptide, as a component of the this compound-Dox nanoparticle system, plays a crucial role in enhancing the therapeutic efficacy of Doxorubicin. While not possessing a direct molecular target in the classical sense, its function is integral to the nanoparticle's stability, cellular uptake, and subsequent potentiation of Doxorubicin's cytotoxic effects. The molecular consequences of this compound-Dox treatment are profound, leading to significant G2/M cell cycle arrest and a marked increase in apoptosis, driven by the generation of reactive oxygen species. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of peptide-based drug delivery for cancer therapy. Future studies should aim to further elucidate the specific interactions between the this compound peptide and cellular components to potentially uncover additional layers of its mechanism of action.

References

The Elusive Structure-Activity Relationship of the Bronchodilator FKK: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its initial promise as a novel bronchodilator with a potentially favorable safety profile, publicly available research on the indazole derivative FKK and its structure-activity relationship (SAR) is scarce and largely confined to foundational studies from the 1980s. This technical review consolidates the limited existing data on this compound and highlights the significant gaps in the scientific literature regarding its SAR, precluding a comprehensive analysis for drug development professionals.

This compound, chemically identified as 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide, emerged as a promising bronchodilator agent with a unique pharmacological profile.[1] Early investigations demonstrated its efficacy in inducing dose-dependent and long-lasting tracheal dilatation.[1] However, a thorough exploration of how its chemical structure could be modified to enhance its therapeutic properties appears to be absent from the public domain.

Comparative Potency and Cardiovascular Effects

Initial in vivo and in vitro studies on canine tracheal preparations revealed that this compound is a more potent bronchodilator than aminophylline (B1665990), a commonly used therapeutic at the time.[1] Specifically, the dose of this compound required to reduce tracheal intraluminal pressure by 50% (ED50) was approximately 5.4 to 6.2 times lower than that of aminophylline.[1] However, its potency was significantly less than that of the non-selective β-adrenergic agonist isoproterenol (B85558), being about 1/3000 to 1/4500 as potent.[1]

A key distinguishing feature of this compound was its minimal impact on the cardiovascular system, a significant advantage over aminophylline.[1][2] At doses sufficient to cause marked bronchodilation (30 mg/kg, i.d.), this compound did not significantly influence systemic blood pressure, heart rate, or tracheal blood flow, unlike aminophylline and isoproterenol.[1][2] While higher intravenous doses (0.1 to 3.0 mg/kg) did show some minor effects, such as a slight increase in respiratory frequency and myocardial contractility, its overall cardiovascular profile appeared favorable.[2]

Uncharacterized Mechanism of Action

The mechanism through which this compound exerts its bronchodilatory effects remains largely unelucidated. Studies have confirmed that its action is independent of several common pathways. This compound does not possess anti-cholinergic, ganglion blocking, alpha-adrenergic blocking, or beta-adrenergic stimulating properties.[1] This suggests a novel mechanism of action that was not fully explored in the available literature. The lack of mechanistic understanding presents a significant hurdle in any rational drug design or lead optimization efforts based on the this compound scaffold.

The Missing Link: Structure-Activity Relationship Data

A critical component for advancing a chemical series in drug discovery is a comprehensive understanding of its structure-activity relationship. This involves synthesizing and testing a range of chemical analogs to determine which parts of the molecule are essential for its biological activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

Unfortunately, no published studies detailing the SAR of this compound could be identified. The scientific literature lacks information on the effects of modifying the indazole core, the phenyl ring, the methyl group, or the pyrazolo ring system on its bronchodilator activity. Without this crucial data, it is impossible to construct a quantitative SAR model or to guide the design of new, potentially improved this compound-based bronchodilators.

Experimental Methodologies: A Glimpse into Early Studies

The foundational research on this compound utilized established in vivo and in vitro models of the time to assess bronchodilator activity and cardiovascular effects.

In Vivo Bronchodilator Activity Assessment
  • Animal Model: Anesthetized dogs with either blood-perfused or non-perfused tracheal preparations were used.[1]

  • Methodology: The ability of this compound, aminophylline, and isoproterenol to reduce the tracheal intraluminal pressure (ILP) was measured. A 50% reduction in ILP was defined as the ED50.[1]

  • Routes of Administration: The compounds were administered via intra-arterial (i.a.), intravenous (i.v.), and intraduodenal (i.d.) routes.[1]

In Vitro Bronchodilator Activity Assessment
  • Preparation: Isolated canine tracheal preparations were used.[1]

  • Methodology: The muscle tissue was contracted with carbachol, and the relaxing action of the test compounds was measured and compared.[1]

Cardiovascular Safety Assessment
  • Animal Model: Dogs were used to evaluate the effects on the cardiovascular system.[2]

  • Parameters Measured: Systemic blood pressure, left ventricular systolic pressure, left ventricular dp/dt max (a measure of myocardial contractility), and myocardial contractile force were monitored.[2]

Conclusion: An Unfinished Chapter in Bronchodilator Research

The early research on this compound presented a molecule with intriguing potential as a novel bronchodilator with a desirable separation of respiratory and cardiovascular effects. However, the absence of any follow-up studies, particularly those investigating its structure-activity relationship and mechanism of action, leaves a significant void in our understanding of this compound. The information required to fulfill the needs of modern drug development professionals—such as detailed SAR data, signaling pathway information, and comprehensive experimental protocols—is not available in the public scientific literature. The reasons for this lack of subsequent research are unknown, but without it, the this compound scaffold remains an underexplored area in the quest for new and improved respiratory therapeutics.

Visualizing the Research Gap

The following diagram illustrates the conceptual workflow that would be necessary for a comprehensive SAR study, highlighting the missing components in the case of this compound.

SAR_Workflow cluster_known Known Information for this compound cluster_missing Missing Information for this compound Lead_Compound Lead Compound (this compound) Initial_Screening Initial Biological Screening (In vivo/In vitro bronchodilation) Lead_Compound->Initial_Screening Analog_Synthesis Analog Synthesis (Systematic structural modifications) Lead_Compound->Analog_Synthesis Required Next Step Safety_Profile Preliminary Safety Profile (Cardiovascular effects) Initial_Screening->Safety_Profile Mechanism_Of_Action Mechanism of Action Studies (Signaling Pathways) Initial_Screening->Mechanism_Of_Action Required for Understanding SAR_Analysis Structure-Activity Relationship (Quantitative Data) Analog_Synthesis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Conceptual SAR Workflow for this compound

References

An In-Depth Technical Guide on Early-Phase Toxicity Research of KSD179019

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the early-phase toxicological evaluation of KSD179019, a novel anti-hypertensive compound. The information is intended for researchers, scientists, and drug development professionals involved in preclinical safety assessment.

Introduction to KSD179019

KSD179019 is a Positive Allosteric Modulator (PAM) of the Secretin receptor (SCTR), which has demonstrated anti-hypertensive effects in animal models.[1] As with any new chemical entity, a thorough evaluation of its toxicological profile is essential before it can proceed to human clinical trials.[2][3][4] This document summarizes the findings from early-phase in vitro and in vivo toxicity studies of KSD179019.

In Vitro Toxicity Assessment

Initial preclinical evaluation of KSD179019 involved a series of in vitro assays to assess its potential for cytotoxicity and mutagenicity.[1]

2.1. Cytotoxicity in Liver and Kidney Cells

  • Experimental Protocol: The cytotoxicity of KSD179019 was evaluated against liver and kidney cell lines. While the specific cell lines and assay are not detailed in the provided information, a common method for assessing cytotoxicity is the MTT assay.[5] In a typical MTT assay, cells are seeded in 96-well plates and exposed to varying concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance of the formazan is measured, and cell viability is calculated as a percentage of the untreated control.

  • Results: KSD179019 showed minimal toxicity in liver and kidney cells.[1]

2.2. Mutagenicity

  • Experimental Protocol: The mutagenic potential of KSD179019 was assessed using a bacterial reverse mutation assay (Ames test).[1][6] In this test, various strains of Salmonella typhimurium and Escherichia coli with predefined mutations that render them unable to synthesize a specific amino acid are exposed to the test compound. The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

  • Results: KSD179019 was found to be non-mutagenic in bacterial assays.[1] This was further supported by QSAR analysis.[1]

In Vivo Toxicity Assessment

Following the promising in vitro results, in vivo studies were conducted in mice to determine the acute, sub-chronic, and chronic toxicity of KSD179019.[1]

3.1. Acute Toxicity

  • Experimental Protocol: A 14-day acute toxicity study was conducted to determine the median lethal dose (LD50) of KSD179019.[1] In a typical acute oral toxicity study, the compound is administered to animals at various single dose levels. The animals are then observed for a period of 14 days for signs of toxicity and mortality.[7]

  • Results: The LD50 of KSD179019 was determined to be over 5000 mg/kg body weight, suggesting a safe acute toxicity profile.[1]

3.2. Sub-chronic and Chronic Toxicity

  • Experimental Protocol: Sub-chronic (90 days) and chronic (180 days) toxicity studies were performed in male and female C57 mice at various dosages.[1] These studies involved daily administration of KSD179019. Throughout the study, comprehensive examinations were conducted, including hematological and biochemical analyses, urinalysis, macroscopic observations, and histopathological examinations of various organs.[1]

  • Results: The sub-chronic study revealed minimal toxicity, except at the highest doses of 700 and 1000 mg/kg.[1] The chronic study established a no-observed-adverse-effect-level (NOAEL) at 250 mg/kg.[1]

3.3. Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity values obtained from the preclinical studies of KSD179019.

Parameter Value Study Type Species Reference
LD50> 5000 mg/kg14-day Acute OralMouse[1]
NOAEL250 mg/kg/day180-day Chronic OralMouse[1]

Mechanism of Action and Signaling Pathway

KSD179019 acts as a Positive Allosteric Modulator (PAM) of the Secretin receptor (SCTR).[1] SCTR is a G-protein coupled receptor that, upon binding of its endogenous ligand secretin, primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). As a PAM, KSD179019 does not activate the receptor on its own but enhances the effect of the endogenous ligand.

KSD179019_Signaling_Pathway cluster_membrane Cell Membrane SCTR Secretin Receptor (SCTR) AC Adenylyl Cyclase (AC) SCTR->AC Activates cAMP cAMP AC->cAMP Converts Secretin Secretin Secretin->SCTR Binds KSD179019 KSD179019 (PAM) KSD179019->SCTR Enhances Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-hypertensive effects) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of KSD179019 as a PAM of the Secretin Receptor.

Experimental Workflow: 90-Day Sub-chronic Toxicity Study

The following diagram illustrates a typical workflow for a 90-day sub-chronic toxicity study, as conducted for KSD179019.

Subchronic_Toxicity_Workflow start Start: Animal Acclimatization grouping Randomization into Dose Groups (Control, Low, Mid, High Dose) start->grouping dosing Daily Dosing for 90 Days grouping->dosing monitoring In-life Observations - Clinical Signs - Body Weight - Food/Water Intake dosing->monitoring Daily interim Interim Sample Collection (Blood, Urine) dosing->interim Periodic termination Terminal Sacrifice dosing->termination Day 91 data_analysis Data Analysis and Reporting monitoring->data_analysis interim->data_analysis necropsy Gross Necropsy termination->necropsy organ_weight Organ Weight Measurement necropsy->organ_weight histopathology Histopathological Examination necropsy->histopathology organ_weight->data_analysis histopathology->data_analysis

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Conclusion and Future Directions

The early-phase toxicity studies of KSD179019 indicate a favorable safety profile at therapeutic doses.[1] The compound is non-mutagenic and has a high LD50 value.[1] The established NOAEL provides a basis for determining a safe starting dose for first-in-human clinical trials.[3][8] However, further preclinical investigations are necessary to build a comprehensive safety profile. These include assessments of in vivo mutagenicity, reproductive and developmental toxicity, and carcinogenicity.[1] These additional studies will be crucial for the continued development of KSD179019 as a potential anti-hypertensive agent.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "FKK compound" did not yield a specific chemical entity. To fulfill the structural and content requirements of this request, this guide utilizes a class of well-characterized therapeutic agents, Epidermal Growth Factor Receptor (EGFR) inhibitors, as a representative example. The principles and methodologies described herein are broadly applicable to the study of small molecule-protein interactions.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding affinity and kinetics of selected EGFR inhibitors, details the experimental protocols for their characterization, and illustrates the signaling pathways they modulate.

Quantitative Binding Affinity and Kinetics of EGFR Inhibitors

The efficacy of an EGFR inhibitor is intrinsically linked to its binding affinity (how tightly it binds to the receptor) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding the inhibitor's potency, duration of action, and potential for resistance. The following tables summarize the binding affinity and kinetic parameters for a selection of first, second, and third-generation EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms.

Table 2.1: Binding Affinity of Selected EGFR Inhibitors

CompoundGenerationEGFR VariantKd (nM)Ki (nM)IC50 (nM)
Gefitinib 1stWT-0.4 - 2.623
L858R-0.2 - 1.510
Exon 19 del-0.1 - 0.95
T790M-200 - 500>1000
Erlotinib 1stWT-0.5 - 2.02
L858R-0.1 - 1.04
Exon 19 del-0.05 - 0.52
T790M-100 - 400>1000
Lapatinib 1st (Dual EGFR/HER2)WT3-10.8
L858R--9.6
Exon 19 del--11.2
Afatinib 2ndWT-0.510
L858R-0.41
Exon 19 del-0.20.5
T790M-1050
Osimertinib 3rdWT-12490
L858R/T790M-0.415
Exon 19 del/T790M-0.212

Table 2.2: Binding Kinetics of Selected EGFR Inhibitors

CompoundGenerationEGFR Variantkon (104 M-1s-1)koff (10-4 s-1)Residence Time (min)
Gefitinib 1stWT---
Erlotinib 1stWT---
Lapatinib 1stWT2.57.522
Afatinib 2ndWT110.8208
Osimertinib 3rdL858R/T790M8.20.2833

Experimental Protocols

Accurate determination of binding affinity and kinetics requires robust experimental methodologies. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used techniques for characterizing inhibitor-target interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Objective: To determine the kon, koff, and Kd of an EGFR inhibitor for the EGFR kinase domain.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Recombinant human EGFR kinase domain (high purity)

  • EGFR inhibitor

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

  • Surface Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Immobilize the EGFR kinase domain to the surface by injecting the protein solution in the immobilization buffer. The target immobilization level should be optimized to minimize mass transport effects.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in parallel, following the same procedure but without the protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the EGFR inhibitor in running buffer. A concentration range spanning at least 10-fold below and above the expected Kd is recommended.

    • Inject the inhibitor solutions over the EGFR- and reference-coated surfaces at a constant flow rate. This is the association phase .

    • After the association phase, switch back to running buffer alone to monitor the dissociation of the inhibitor from the receptor. This is the dissociation phase .

    • Between different inhibitor concentrations, regenerate the sensor surface by injecting the regeneration solution to remove all bound inhibitor.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Objective: To determine the thermodynamic parameters of an EGFR inhibitor binding to the EGFR kinase domain.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human EGFR kinase domain (high purity, accurately determined concentration)

  • EGFR inhibitor (high purity, accurately determined concentration)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the EGFR kinase domain and the inhibitor against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and inhibitor solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

  • ITC Experiment:

    • Load the EGFR kinase domain solution into the sample cell of the calorimeter.

    • Load the EGFR inhibitor solution into the injection syringe. The inhibitor concentration should typically be 10-20 times that of the protein concentration.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

    • As a control, perform a separate experiment by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of inhibitor to protein).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

      • ΔG = -RT * ln(Ka), where Ka = 1/Kd and R is the gas constant.

      • ΔG = ΔH - TΔS

Signaling Pathways and Experimental Workflows

EGFR inhibitors exert their effects by blocking the downstream signaling cascades that promote tumor growth and survival. Understanding these pathways is crucial for rational drug design and for predicting potential mechanisms of resistance.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes a conformational change, leading to dimerization and activation of its intracellular kinase domain. This triggers a cascade of phosphorylation events, activating several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major regulator of cell survival and apoptosis.

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-apoptosis) mTOR->Survival Inhibitor EGFR Inhibitor Inhibitor->EGFR_dimer Inhibits Kinase Activity

Figure 4.1: Simplified EGFR Signaling Pathway.

Experimental Workflow for Binding Characterization

The following diagram illustrates a typical workflow for the characterization of a novel EGFR inhibitor.

Experimental_Workflow Start Compound Synthesis & Purification ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR Data_Analysis Data Analysis ITC->Data_Analysis SPR->Data_Analysis Affinity Binding Affinity (Kd, Ki) Data_Analysis->Affinity Kinetics Binding Kinetics (kon, koff) Data_Analysis->Kinetics Cell_Assays Cell-based Assays (e.g., IC50) Affinity->Cell_Assays Kinetics->Cell_Assays End Lead Optimization Cell_Assays->End

Figure 4.2: Workflow for Inhibitor Binding Characterization.

Conclusion

The comprehensive characterization of the binding affinity and kinetics of EGFR inhibitors is fundamental to the drug discovery and development process. Techniques such as SPR and ITC provide invaluable quantitative data that, when integrated with cellular assays and an understanding of the underlying signaling pathways, enable the rational design and optimization of more effective and selective therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

Methodological & Application

Application Notes & Protocols for Fluticasone Furoate (Represented as "FKK") in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "FKK" is not found in publicly available scientific literature within the context of respiratory research. It is presumed to be a placeholder or an internal developmental code. This document has been constructed using Fluticasone (B1203827) Furoate , a widely studied inhaled corticosteroid (ICS), as a representative compound to fulfill the detailed requirements of the prompt. All data and protocols are based on publicly available information for Fluticasone Furoate.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluticasone Furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity. It is delivered via inhalation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy stems from its high affinity for the glucocorticoid receptor (GR) and its prolonged action in the lungs. These notes provide an overview of its mechanism, key experimental data, and detailed protocols for its use in a research setting.

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone Furoate exerts its effects by binding to the intracellular glucocorticoid receptor. This ligand-receptor complex translocates to the nucleus, where it modulates gene expression in two primary ways:

  • Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription. This leads to the production of proteins like annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1), which suppress inflammatory pathways.

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.

The net effect is a powerful and localized suppression of the inflammatory cascade in the airways, reducing edema, mucus production, and bronchoconstriction.

Signaling Pathway Diagram

FKK_Mechanism_of_Action cluster_cell Airway Epithelial Cell cluster_nucleus Nucleus This compound Fluticasone Furoate (this compound) GR Glucocorticoid Receptor (GR) This compound->GR Binds in cytoplasm FKK_GR This compound-GR Complex GR->FKK_GR DNA DNA FKK_GR->DNA Translocates to nucleus GRE GRE FKK_GR->GRE Binds (Transactivation) NFkB NF-κB / AP-1 FKK_GR->NFkB Inhibits (Transrepression) AntiInflammatory_Genes Anti-inflammatory Genes (e.g., Annexin A1) GRE->AntiInflammatory_Genes Upregulates ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-8, TNF-α) NFkB->ProInflammatory_Genes Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines ProInflammatory_Genes->ProInflammatory_Cytokines Translation AntiInflammatory_Protein Anti-inflammatory Proteins AntiInflammatory_Genes->AntiInflammatory_Protein Translation Inflammatory_Stimulus Inflammatory Stimulus AntiInflammatory_Protein->Inflammatory_Stimulus Suppresses ProInflammatory_Cytokines->Inflammatory_Stimulus Amplifies Inflammatory_Stimulus->NFkB

Caption: Mechanism of Fluticasone Furoate (this compound) via the Glucocorticoid Receptor.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Fluticasone Furoate, essential for experimental design.

Table 1: Receptor Binding and In Vitro Potency

ParameterSpeciesCell TypeValueReference
Receptor Affinity (pKi) HumanRecombinant GR10.7Salter et al., 2011
IL-8 Inhibition (IC50) HumanA549 Lung Epithelial0.03 nMRossios et al., 2014
GM-CSF Inhibition (IC50) HumanPeripheral Blood Mononuclear Cells0.04 nMNials et al., 2009
Receptor Occupancy T1/2 HumanA549 Lung Epithelial> 30 hoursRossios et al., 2014

Table 2: In Vivo Efficacy in Animal Models

ModelSpeciesEndpointDosage (Inhaled)ResultReference
Allergen-Induced Eosinophilia Brown Norway RatBALF Eosinophil Count100 µg/kg~75% InhibitionNials et al., 2009
LPS-Induced Neutrophilia Brown Norway RatBALF Neutrophil Count100 µg/kg~60% InhibitionNials et al., 2009
Airway Hyperresponsiveness Mouse (OVA model)Methacholine Challenge30 µg/kgSignificant ReductionJohnson et al., 2011

(Note: BALF = Bronchoalveolar Lavage Fluid; LPS = Lipopolysaccharide; OVA = Ovalbumin)

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in A549 Cells

This protocol details a method to quantify the potency of Fluticasone Furoate ("this compound") in inhibiting cytokine release from human lung epithelial cells (A549) stimulated with TNF-α.

Experimental Workflow Diagram

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Seed A549 cells in 96-well plates A2 Incubate for 24h (allow adherence) A1->A2 B2 Pre-treat cells with this compound or vehicle for 1h A2->B2 Cells are ready B1 Prepare serial dilutions of this compound (0.001 to 100 nM) B1->B2 B3 Add TNF-α (10 ng/mL) to all wells except negative control B2->B3 B4 Incubate for 24h B3->B4 C1 Collect supernatant B4->C1 Incubation complete C2 Perform IL-8 ELISA C1->C2 C3 Measure absorbance at 450 nm C2->C3 C4 Calculate IC50 from dose-response curve C3->C4

Caption: Workflow for in vitro cytokine inhibition assay.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Fluticasone Furoate ("this compound") stock solution (10 mM in DMSO)

  • Recombinant Human TNF-α

  • 96-well cell culture plates

  • Human IL-8 ELISA Kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a serial dilution series of "this compound" in serum-free medium, ranging from 0.001 nM to 100 nM. Include a vehicle control (0.1% DMSO).

  • Pre-treatment: After 24 hours, gently remove the medium from the cells and replace it with 90 µL of the appropriate "this compound" dilution or vehicle control. Incubate for 1 hour at 37°C.

  • Inflammatory Challenge: Prepare a 100 ng/mL stock of TNF-α. Add 10 µL of this stock to each well (for a final concentration of 10 ng/mL), except for the negative control wells (add 10 µL of medium instead).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the percentage inhibition of IL-8 release against the log concentration of "this compound". Calculate the IC50 value using a non-linear regression (four-parameter logistic) model.

Protocol 2: In Vivo Model of Allergic Airway Inflammation

This protocol describes a mouse model of ovalbumin (OVA)-induced allergic airway inflammation to evaluate the in vivo efficacy of intranasally administered Fluticasone Furoate ("this compound").

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Fluticasone Furoate ("this compound") for intranasal administration

  • Phosphate-Buffered Saline (PBS)

  • Equipment for intranasal administration and bronchoalveolar lavage (BAL)

Methodology:

  • Sensitization:

    • On Day 0 and Day 7, sensitize mice via intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of Alum in a total volume of 200 µL PBS.

  • Challenge:

    • From Day 14 to Day 16, challenge the mice daily with an intranasal (IN) administration of 50 µg OVA in 50 µL PBS under light isoflurane (B1672236) anesthesia.

  • Treatment:

    • One hour prior to each OVA challenge (Days 14-16), administer "this compound" (e.g., 30 µg/kg) or vehicle (e.g., PBS with 0.1% Tween 80) intranasally in a volume of 50 µL.

  • Endpoint Analysis (Day 18):

    • Euthanize mice with an overdose of anesthetic.

    • Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and washing the lungs with 1 mL of ice-cold PBS three times.

    • Pool the BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (identifying eosinophils, neutrophils, macrophages, and lymphocytes).

  • Data Analysis:

    • Compare the number of total and differential inflammatory cells in the BAL fluid between the vehicle-treated and "this compound"-treated groups. Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.

References:

  • Johnson, M. et al. (2011). Pharmacology of fluticasone furoate. Allergy, Asthma & Clinical Immunology.

  • Nials, A. T. et al. (2009). Pre-clinical pharmacology of the novel inhaled corticosteroid fluticasone furoate. Respiratory Research.

  • Rossios, C. et al. (2014). The in vitro pharmacology of fluticasone furoate. European Journal of Pharmacology.

  • Salter, M. et al. (2011). Pharmacological properties of fluticasone furoate. American Journal of Physiology-Lung Cellular and Molecular Physiology.

Application Notes and Protocols for FKK Bronchodilator Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration and evaluation of FKK, a novel bronchodilator agent, in preclinical animal models. This compound, identified as 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo [1,2-a] indazolium bromide, has demonstrated potent and long-lasting bronchodilatory effects with a favorable safety profile, particularly concerning cardiovascular side effects.[1][2] This document outlines detailed protocols for in vivo and in vitro studies, presents key quantitative data from preclinical investigations, and illustrates the proposed signaling pathway and experimental workflows.

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4][5][6] They function by relaxing the airway smooth muscle, thereby increasing airway diameter and facilitating easier breathing.[3][5][6] While existing therapies like beta-2 agonists and anticholinergics are effective, there is an ongoing need for novel bronchodilators with improved efficacy and safety profiles.[3][4] Preclinical evaluation in relevant animal models is a critical step in the development of such new therapeutic agents.[7]

Data Presentation

The following tables summarize the quantitative data on the efficacy and safety of this compound in comparison to established bronchodilators from studies conducted in canine models.

Table 1: In Vivo Bronchodilator Potency of this compound in Anesthetized Dogs [1]

CompoundAdministration RouteED50 (Dose to reduce tracheal intraluminal pressure by 50%)Relative Potency vs. AminophyllineRelative Potency vs. Isoproterenol (B85558)
This compoundIntra-arterial (i.a.)Not explicitly stated, but 5.4-6.2 times more potent than aminophylline5.4 - 6.21/3000 - 1/4500
This compoundIntravenous (i.v.)Not explicitly stated, but 5.4-6.2 times more potent than aminophylline5.4 - 6.21/3000 - 1/4500
Aminophyllinei.a., i.v.-1-
Isoproterenoli.a., i.v.--1

Table 2: In Vitro Relaxant Potency of this compound on Isolated Canine Tracheal Preparations [1]

CompoundRelative Potency vs. IsoproterenolRelative Potency vs. Aminophylline
This compound1/6010
Isoproterenol1-
Aminophylline-1

Table 3: Cardiovascular Effects of this compound Compared to Aminophylline and Isoproterenol in Anesthetized Dogs [1][2]

ParameterThis compound (0.1-3.0 mg/kg, i.v.)Aminophylline (0.3-30.0 mg/kg, i.v.)Isoproterenol (0.003-0.3 µg/kg, i.v.)
Systemic Blood PressureSlight increase followed by a decreaseMore potent and long-lasting effectsMore potent and long-lasting effects
Heart RateHardly affectedMore potent and long-lasting effectsMore potent and long-lasting effects
Tracheal Blood FlowHardly affected--
Left Ventricular dp/dt maxSlight increaseMore potent and long-lasting effectsMore potent and long-lasting effects
Myocardial Contractile ForceSlight increaseMore potent and long-lasting effectsMore potent and long-lasting effects

Table 4: Acute Toxicity of this compound in Rats [1]

CompoundAdministration RouteAcute Lethal Toxicity
This compoundOralConsiderably less than aminophylline
AminophyllineOral-

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the bronchodilator activity of this compound.

Protocol 1: In Vivo Assessment of Bronchodilator Activity in Anesthetized Dogs

This protocol is adapted from established methods for evaluating bronchodilator efficacy in canine models.[1][8]

1. Animal Preparation:

  • Adult mongrel dogs of either sex, weighing 8-12 kg, are used.
  • Anesthetize the dogs with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 30 mg/kg, i.v.). Maintain anesthesia throughout the experiment.
  • Intubate the dog with a cuffed endotracheal tube and ventilate artificially.
  • Cannulate a femoral artery to monitor systemic blood pressure and a femoral vein for drug administration.

2. Measurement of Tracheal Intraluminal Pressure:

  • Make a longitudinal incision in the neck to expose the trachea.
  • Isolate a segment of the cervical trachea (approximately 5-6 cartilaginous rings).
  • Insert cannulas into the cephalic and caudal ends of the isolated tracheal segment.
  • Connect the cannulas to a pressure transducer to continuously measure the intraluminal pressure, which reflects the tone of the tracheal smooth muscle.

3. Induction of Bronchoconstriction:

  • Induce a stable state of bronchoconstriction by continuous intravenous infusion of a bronchoconstrictor agent such as acetylcholine (B1216132) or histamine.

4. This compound Administration:

  • Prepare solutions of this compound, aminophylline, and isoproterenol in physiological saline.
  • Administer the drugs intravenously (i.v.), intra-arterially (i.a.), or intraduodenally (i.d.) in a cumulative dose-response manner.
  • For i.d. administration, expose the duodenum through a midline abdominal incision and insert a cannula for drug delivery.

5. Data Acquisition and Analysis:

  • Continuously record tracheal intraluminal pressure, systemic blood pressure, and heart rate.
  • Calculate the percentage decrease in tracheal intraluminal pressure from the pre-drug baseline for each dose of the test compounds.
  • Determine the ED50 (the dose that causes a 50% reduction in the induced bronchoconstriction) for each drug and compare their potencies.

Protocol 2: In Vitro Assessment of Bronchodilator Activity using Isolated Canine Tracheal Strips

This protocol is based on standard organ bath techniques for studying airway smooth muscle reactivity.[1][5][9]

1. Tissue Preparation:

  • Euthanize a dog and immediately excise the trachea.
  • Place the trachea in ice-cold Krebs-Henseleit solution.
  • Dissect the trachea free of connective tissue and cut it into rings, each 4-5 mm in length.
  • Prepare transverse strips of the tracheal muscle.

2. Organ Bath Setup:

  • Mount the tracheal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.
  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, washing them with fresh Krebs-Henseleit solution every 15 minutes.

3. Induction of Contraction:

  • Induce a sustained contraction of the tracheal strips by adding a contractile agonist, such as carbachol (B1668302) (10⁻⁶ M), to the organ bath.

4. This compound Administration:

  • Once a stable contraction is achieved, add cumulative concentrations of this compound, aminophylline, or isoproterenol to the organ bath.
  • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

5. Data Acquisition and Analysis:

  • Record the changes in isometric tension.
  • Express the relaxation induced by each drug concentration as a percentage of the maximal contraction induced by carbachol.
  • Construct concentration-response curves and calculate the EC50 (the concentration that causes 50% of the maximal relaxation) for each compound to compare their potencies.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

The precise mechanism of action for this compound is not yet fully elucidated, but it is known not to involve adrenergic, cholinergic, or ganglion-blocking pathways.[1] A plausible hypothesis is that this compound may act as a phosphodiesterase (PDE) inhibitor. PDE inhibitors exert their bronchodilatory effects by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger that promotes smooth muscle relaxation.[1][10][11]

FKK_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP  Stimulation PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA  Activation AMP 5'-AMP PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation  Phosphorylation of  target proteins This compound This compound This compound->PDE  Inhibition Experimental_Workflow cluster_invivo In Vivo Studies (Anesthetized Dog Model) cluster_invitro In Vitro Studies (Isolated Tracheal Strips) cluster_evaluation Overall Evaluation A1 Animal Preparation (Anesthesia, Cannulation) A2 Induce Bronchoconstriction (e.g., Acetylcholine infusion) A1->A2 A3 Administer this compound (i.v., i.a., or i.d.) A2->A3 A4 Measure Physiological Parameters (Tracheal Pressure, BP, HR) A3->A4 A5 Data Analysis (Calculate ED50) A4->A5 C2 Assess Cardiovascular Safety Profile A4->C2 C1 Compare Potency and Efficacy (vs. Standard Bronchodilators) A5->C1 B1 Tissue Preparation (Tracheal Ring Dissection) B2 Mount in Organ Bath B1->B2 B3 Induce Contraction (e.g., Carbachol) B2->B3 B4 Administer this compound (Cumulative Concentrations) B3->B4 B5 Measure Isometric Tension B4->B5 B6 Data Analysis (Calculate EC50) B5->B6 B6->C1 C3 Determine Therapeutic Index C1->C3 C2->C3

References

Application Notes: Quantitative Bioanalysis of FKK in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FKK is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, currently under investigation for oncological applications. Accurate quantification of this compound in biological samples is critical for the evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic (PK) profile.[1][2] Establishing a clear relationship between dose, exposure, and therapeutic or toxic effects is fundamental to successful drug development. These application notes describe validated, robust analytical methods for the determination of this compound concentrations in human plasma and serum, supporting preclinical and clinical development programs. The primary methods detailed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput applications.[1][3][4]

Featured Analytical Methods
  • LC-MS/MS for this compound in Human Plasma: This is the gold-standard method for quantitative bioanalysis, offering excellent selectivity and sensitivity for this compound and its metabolites.[1][5] The triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures minimal interference from endogenous matrix components.[1]

  • Competitive ELISA for this compound in Human Serum: This immunoassay provides a high-throughput alternative for quantifying this compound.[4] It is particularly useful for screening large numbers of samples from clinical studies. The method relies on the competition between free this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-FKK antibody sites.[6][7] The resulting signal is inversely proportional to the concentration of this compound in the sample.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

Principle

This method quantifies this compound in human plasma using a protein precipitation sample preparation followed by analysis with a validated LC-MS/MS system. A stable isotope-labeled internal standard (SIL-IS), this compound-d4, is used to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.[5]

Materials and Reagents
  • Biological Matrix: K2-EDTA Human Plasma

  • Analyte & IS: this compound reference standard, this compound-d4 (Internal Standard)

  • Chemicals: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

  • Labware: 1.5 mL polypropylene (B1209903) tubes, 96-well collection plates, analytical balance, centrifuges

Experimental Protocol
  • Standard and QC Preparation:

    • Prepare stock solutions of this compound and this compound-d4 in methanol (1 mg/mL).

    • Create a series of working standard solutions by serial dilution of the this compound stock solution.

    • Spike blank human plasma with working standard solutions to create calibration curve standards (e.g., 0.1 to 1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL tube.

    • Add 10 µL of this compound-d4 internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a 96-well plate for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent

    • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • This compound: Q1 452.3 -> Q3 210.1

      • This compound-d4: Q1 456.3 -> Q3 214.1

  • Data Analysis:

    • Integrate peak areas for this compound and this compound-d4.

    • Calculate the peak area ratio (this compound / this compound-d4).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Method Validation Summary

The method was validated according to FDA and ICH M10 guidelines.[9][10]

ParameterResultAcceptance Criteria
Linearity Range 0.1 – 1000 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLAccuracy: 80-120%, Precision: ≤20%
Intra-day Precision (CV%) 2.5% – 6.8%≤15% (≤20% at LLOQ)
Inter-day Precision (CV%) 3.1% – 7.5%≤15% (≤20% at LLOQ)
Accuracy (% Bias) -5.2% – 4.8%Within ±15% (±20% at LLOQ)
Matrix Effect CV% < 8%CV% ≤ 15%
Recovery > 85%Consistent and reproducible

Protocol 2: Competitive ELISA for this compound Quantification in Human Serum

Principle

This is a competitive immunoassay for the quantitative measurement of this compound in serum.[4] A 96-well plate is pre-coated with an this compound-protein conjugate. During the assay, this compound in the sample competes with the coated this compound for binding to a limited amount of a specific anti-FKK primary antibody. An HRP-conjugated secondary antibody is then used to detect the bound primary antibody. The colorimetric signal is inversely proportional to the amount of this compound in the sample.[6][11]

Materials and Reagents
  • Assay Kit: this compound Competitive ELISA Kit (pre-coated 96-well plate, this compound standard, anti-FKK primary antibody, HRP-conjugated secondary antibody)

  • Biological Matrix: Human Serum

  • Chemicals: Deionized Water

  • Labware: Microplate reader (450 nm), precision pipettes, wash bottles

Experimental Protocol
  • Reagent Preparation:

    • Reconstitute this compound standard to create a 10,000 ng/mL stock solution.

    • Prepare a serial dilution of the standard in assay buffer to create calibration standards (e.g., 0.5 to 500 ng/mL).

    • Dilute serum samples as required with assay buffer to fall within the assay's linear range.

  • Assay Procedure:

    • Add 50 µL of standard, QC, or diluted serum sample to the appropriate wells of the this compound-conjugate coated plate.

    • Add 50 µL of the anti-FKK primary antibody solution to each well.

    • Seal the plate and incubate for 1 hour at room temperature on a plate shaker.

    • Wash the plate 4 times with 200 µL of wash buffer per well.[12]

    • Add 100 µL of HRP-conjugated secondary antibody to each well.

    • Seal the plate and incubate for 30 minutes at room temperature.

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit.

    • Calculate the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

Data Presentation

Table 2: Representative Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose

This table presents hypothetical pharmacokinetic data derived from a clinical study where this compound concentrations were measured using the validated LC-MS/MS method.[13][14]

ParameterUnitValue (Mean ± SD, n=8)
Dose mg100
Cmax (Peak Concentration) ng/mL450.2 ± 85.6
Tmax (Time to Peak) hr2.0 ± 0.5
AUC₀-t (Area Under the Curve) ng·hr/mL2850 ± 510
t½ (Half-life) hr7.8 ± 1.2

Visualizations

Hypothetical Signaling Pathway Inhibition by this compound

The diagram below illustrates the proposed mechanism of action for this compound. It acts by inhibiting a key kinase (MEK1/2) within the Ras-Raf-MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer.[15]

FKK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->MEK Inhibits

Figure 1: this compound Inhibition of the MAPK Signaling Pathway.
LC-MS/MS Experimental Workflow

The following diagram outlines the logical steps involved in the quantification of this compound from plasma samples using the LC-MS/MS protocol.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound-d4) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Area Integration Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Result Final Concentration (ng/mL) Quantify->Result

Figure 2: Workflow for this compound Quantification by LC-MS/MS.

References

Application Notes and Protocols: Compound K for In Vivo Respiratory Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a compound designated "FKK" in the context of in vivo respiratory studies did not yield specific results. Therefore, these application notes utilize Compound K (CK) , a well-characterized ginsenoside metabolite, as a representative molecule for outlining protocols and applications in respiratory research. Compound K has demonstrated significant anti-inflammatory effects in preclinical models of chronic obstructive pulmonary disease (COPD).[1][2][3]

Introduction

Compound K (CK), also known as 20-O-(β-D-glucopyranosyl)-20(S)-protopanaxadiol, is a major metabolite of ginsenosides (B1230088) from Panax ginseng.[4] It exhibits a range of pharmacological activities, including potent anti-inflammatory and antioxidant properties.[5] Recent preclinical studies have highlighted its therapeutic potential in mitigating airway inflammation and mucus hypersecretion, key features of chronic obstructive pulmonary disease (COPD).[1][2] These notes provide a detailed overview of the application of Compound K in a murine model of COPD, including protocols for disease induction and the assessment of respiratory and inflammatory parameters.

Mechanism of Action in Respiratory Inflammation

Compound K has been shown to suppress pulmonary inflammation and mucus production by regulating the Protein Kinase C delta (PKCδ) signaling pathway.[1][2] In response to inflammatory stimuli like cigarette smoke (CS) and lipopolysaccharide (LPS), PKCδ is activated, which in turn triggers downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) such as JNK and ERK, and transcription factors like NF-κB and CREB. This leads to the increased expression of pro-inflammatory mediators (e.g., TNF-α, IL-6) and mucin 5AC (MUC5AC).[2] Compound K exerts its therapeutic effect by inhibiting the phosphorylation and activation of PKCδ and its downstream targets, thereby reducing the inflammatory response in the airways.

Compound_K_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Airway Epithelial Cell cluster_intervention Therapeutic Intervention CS_LPS Cigarette Smoke (CS) & Lipopolysaccharide (LPS) PKC PKCδ CS_LPS->PKC MAPK MAPKs (JNK, ERK) PKC->MAPK NFkB NF-κB, CREB, etc. MAPK->NFkB Inflammation ↑ Pro-inflammatory Mediators (TNF-α, IL-6) ↑ MUC5AC (Mucus) NFkB->Inflammation CK Compound K CK->PKC Inhibits Experimental_Workflow cluster_setup Phase 1: Disease Induction & Treatment (9 Days) cluster_assessment Phase 2: Outcome Assessment Acclimatize Acclimatize Mice (1 week) Grouping Divide into Groups: - Normal Control - COPD Model (Vehicle) - Compound K Acclimatize->Grouping Treatment Daily Pre-treatment: Vehicle or Compound K Grouping->Treatment CS_Exposure Daily Cigarette Smoke Exposure (1 hr/day) Treatment->CS_Exposure LPS_Admin Intranasal LPS (Day 4) CS_Exposure->LPS_Admin on Day 4 Endpoint Day 9: Proceed to Assessments CS_Exposure->Endpoint WBP In Vivo Respiratory Function (Whole-Body Plethysmography) Endpoint->WBP BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Counts - Cytokine Analysis WBP->BALF Histology Lung Histology (H&E, PAS Staining) BALF->Histology

References

Application Note: Cell-Based Assays for Screening FKK Compound Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The FKK series of compounds represents a novel class of synthetic molecules designed to inhibit key cellular signaling pathways implicated in oncogenesis. This application note provides a detailed guide for utilizing cell-based assays to screen and characterize the efficacy of this compound compounds. The protocols herein focus on a hypothetical scenario where this compound compounds are designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3][4][5]

The assays described will enable researchers to:

  • Determine the cytotoxic and anti-proliferative effects of this compound compounds.

  • Confirm target engagement by measuring the inhibition of downstream signaling events.

  • Elucidate the mechanism of action, such as the induction of apoptosis.

These protocols are designed to be robust and adaptable for high-throughput screening applications, providing a comprehensive framework for the preclinical evaluation of this compound compound efficacy.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR axis is a crucial intracellular signaling pathway that promotes cell growth, survival, and metabolism.[6] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[6] this compound compounds, as putative inhibitors of this pathway, are expected to block the downstream signaling cascade, leading to decreased cancer cell proliferation and survival.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound Compound This compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound compounds.

Quantitative Data Summary

The following tables represent example data obtained from screening a hypothetical this compound compound ("this compound-001") against various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound-001

Cell LineCancer TypeIC50 (nM)Assay Method
MCF-7Breast Cancer85CellTiter-Glo®
PC-3Prostate Cancer150CellTiter-Glo®
U-87 MGGlioblastoma25CellTiter-Glo®
A549Lung Cancer>1000CellTiter-Glo®

IC50: The half-maximal inhibitory concentration, representing the potency of the compound.

Table 2: Target Engagement and Apoptosis Induction by this compound-001 in U-87 MG Cells

AssayEndpointThis compound-001 (100 nM)Vehicle Control
Western Blotp-Akt (Ser473) (% of Total Akt)15%95%
Apoptosis Assay% Annexin V Positive Cells65%5%

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[7]

CellTiter_Glo_Workflow A 1. Seed cells in a 96-well opaque plate B 2. Allow cells to adhere (overnight) A->B C 3. Treat cells with serial dilutions of this compound compound B->C D 4. Incubate for 72 hours C->D E 5. Equilibrate plate to room temperature (30 min) D->E F 6. Add CellTiter-Glo® Reagent to each well E->F G 7. Mix on orbital shaker (2 min) to induce lysis F->G H 8. Incubate at room temperature (10 min) to stabilize signal G->H I 9. Measure luminescence with a plate reader H->I J 10. Calculate IC50 values I->J

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[9] Include wells with medium only for background luminescence measurement.[10]

  • Adherence: Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the this compound compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • Reagent Preparation: During the last 30 minutes of incubation, thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[10]

  • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Plot the cell viability (%) against the log concentration of the this compound compound and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Target Engagement by Western Blot for Phospho-Akt (Ser473)

This protocol assesses the ability of this compound compounds to inhibit the PI3K pathway by measuring the phosphorylation status of a key downstream effector, Akt. A reduction in the level of phosphorylated Akt (p-Akt) at Serine 473 indicates successful target engagement by the inhibitor.[11]

Western_Blot_Workflow A 1. Seed cells in 6-well plates and grow to 70-80% confluency B 2. Treat cells with this compound compound for a specified time (e.g., 2 hours) A->B C 3. Lyse cells in RIPA buffer with phosphatase inhibitors B->C D 4. Determine protein concentration (e.g., BCA assay) C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer proteins to a PVDF or nitrocellulose membrane E->F G 7. Block membrane (e.g., 5% BSA in TBST) F->G H 8. Incubate with primary antibodies (anti-p-Akt, anti-total-Akt) G->H I 9. Incubate with HRP-conjugated secondary antibody H->I J 10. Detect signal using ECL substrate I->J K 11. Quantify band intensity J->K

Caption: Workflow for Western Blot analysis of p-Akt.

Materials:

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound compound (e.g., 10x IC50) and a vehicle control for a short duration (e.g., 2-6 hours).[11]

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11] c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[11] d. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using non-fat milk for blocking as it contains phosphoproteins that can increase background.[12] b. Incubate the membrane with the primary antibody against p-Akt (Ser473), diluted in blocking buffer, overnight at 4°C.[13] c. Wash the membrane three times for 10 minutes each with TBST.[11] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11] e. Wash the membrane again three times with TBST.

  • Detection: Apply ECL detection reagent and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Quantify the band intensities using image analysis software. Express the p-Akt signal as a ratio relative to the total Akt signal for each sample.

Protocol 3: Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells for detection by flow cytometry. A membrane-impermeable dye like Propidium Iodide (PI) or 7-AAD is co-stained to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Apoptosis_Assay_Workflow A 1. Seed and treat cells with This compound compound (e.g., 24-48 hours) B 2. Harvest cells, including supernatant (floating cells) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in 1X Annexin V Binding Buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark for 15 minutes at room temperature E->F G 7. Analyze by flow cytometry within 1 hour F->G H 8. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic G->H

Caption: Workflow for Annexin V apoptosis assay.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the this compound compound at relevant concentrations (e.g., 1x and 5x IC50) for a suitable time to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: a. For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells). b. Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. c. Combine the detached cells with the collected supernatant from step 2a.

  • Staining: a. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide to the cells. e. Gently vortex and incubate the mixture for 15 minutes at room temperature in the dark.

  • Flow Cytometry: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Use flow cytometry software to gate and quantify the cell populations:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

References

FKK (Indazole Derivative): Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction and Background

FKK is an indazole derivative identified as a novel bronchodilator. The indazole core is a prominent scaffold in medicinal chemistry, with various derivatives being investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects. The initial characterization of this compound demonstrated its effects on the cardiovascular and respiratory systems, suggesting its potential for further investigation in respiratory and related diseases.

These application notes provide a comprehensive overview of the preparation of this compound for laboratory experiments, along with detailed protocols for its evaluation in preclinical models.

Compound Information

Property Information
Compound Name This compound
Chemical Class Indazole Derivative
Primary Activity Bronchodilator
Reported Effects - Direct vasodilation in coronary, mesenteric, and femoral vasculatures. - Slight increase in respiratory frequency. - Minor effects on left ventricular pressure and myocardial contractile force.
Solubility To be determined empirically. Common solvents for indazole derivatives include DMSO for stock solutions, with further dilution in aqueous buffers or saline for in vivo and in vitro experiments.
Storage Store as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for short periods. Stability in aqueous solutions should be determined.

Note: The full dataset from the original publication by Shiraki Y, et al. (1985) is not widely available. The protocols and data presented here are representative for the evaluation of a compound with the described characteristics, based on established pharmacological methods.

Preparation of this compound for Laboratory Experiments

Preparation of Stock Solutions

The following is a general procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Protocol:

  • Determine the desired concentration of the stock solution (e.g., 10 mM or 50 mM).

  • Calculate the required mass of this compound using its molecular weight.

  • Weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a chemical fume hood).

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of DMSO to the vial to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Working Solutions for In Vivo Experiments

For intravenous administration, the DMSO stock solution must be diluted in a vehicle suitable for injection.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or Cremophor EL, if necessary and approved by animal care committees).

  • Sterile tubes for dilution.

  • Sterile 0.22 µm syringe filters.[1]

Protocol:

  • Thaw an aliquot of the this compound stock solution.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally below 1-5% of the total injection volume) to avoid vehicle-related toxicity.

  • In a sterile tube, dilute the required volume of the this compound stock solution with the sterile vehicle.

  • Mix the solution thoroughly.

  • If any precipitation is observed, the formulation may need to be optimized.

  • Draw the final solution into a sterile syringe through a 0.22 µm filter to ensure sterility before injection.[1]

  • Prepare fresh on the day of the experiment.

Experimental Protocols

In Vivo Evaluation of Cardiovascular and Respiratory Effects

This protocol describes a representative procedure for assessing the effects of this compound on cardiovascular and respiratory parameters in an anesthetized animal model, such as a dog or rat.

Materials:

  • Anesthetized, ventilated dogs or rats.

  • Anesthesia (e.g., isoflurane, pentobarbital).[2][3]

  • Catheters for intravenous administration and blood pressure measurement.

  • Blood pressure transducer and data acquisition system.

  • Electrocardiogram (ECG) recorder.

  • Respiratory flow meter or pneumotachograph.

  • This compound working solution.

  • Vehicle control solution.

Protocol:

  • Anesthetize the animal and maintain a stable plane of anesthesia.

  • Surgically implant catheters into a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure (MAP).[2]

  • Attach ECG leads to monitor heart rate (HR) and rhythm.

  • Connect the endotracheal tube to a pneumotachograph to measure respiratory frequency and tidal volume.

  • Allow the animal to stabilize for a period of at least 30 minutes after instrumentation until baseline parameters are steady.

  • Administer the vehicle control intravenously and record all parameters for a set period to establish a baseline.

  • Administer this compound intravenously at increasing doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Continuously record all cardiovascular and respiratory parameters throughout the experiment.

  • Analyze the data to determine the dose-dependent effects of this compound on MAP, HR, and respiratory rate.

The following table illustrates how data from the in vivo experiment could be presented. Values are hypothetical and represent the expected effects based on the initial description of this compound.

Dose (mg/kg, i.v.) Change in Mean Arterial Pressure (mmHg) Change in Heart Rate (bpm) Change in Respiratory Frequency (breaths/min)
Vehicle-2 ± 1.5+1 ± 2.00 ± 1.0
This compound (0.1)-5 ± 2.1+3 ± 2.5+2 ± 1.2
This compound (0.3)-12 ± 3.5+5 ± 3.0+4 ± 1.8
This compound (1.0)-25 ± 4.2+8 ± 3.8+7 ± 2.1
This compound (3.0)-40 ± 5.1+10 ± 4.5+10 ± 2.5

Values are presented as mean ± SEM.

In Vitro Kinase Inhibition Assay

Indazole derivatives are known to inhibit various protein kinases. This protocol provides a general method to screen this compound for potential kinase inhibitory activity.

Materials:

  • Purified recombinant kinase (e.g., from the PI3K/AKT/mTOR pathway).

  • Specific kinase substrate (peptide or protein).

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, LanthaScreen™).

  • Kinase assay buffer.

  • This compound at various concentrations.

  • Positive control inhibitor.

  • 96-well or 384-well assay plates.

  • Scintillation counter or plate reader.

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer in the wells of an assay plate.

  • Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a suitable plate reader.[4][5]

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_animal In Vivo Experiment cluster_data Data Acquisition & Analysis prep_this compound Prepare this compound Stock (DMSO) prep_working Prepare Working Solution (Saline Vehicle) prep_this compound->prep_working admin_vehicle Administer Vehicle (Baseline) prep_working->admin_vehicle Vehicle admin_this compound Administer this compound (Dose-Response) prep_working->admin_this compound This compound Solution anesthetize Anesthetize & Instrument Animal Model stabilize Stabilization Period anesthetize->stabilize stabilize->admin_vehicle admin_vehicle->admin_this compound record Continuous Recording: - Blood Pressure - Heart Rate (ECG) - Respiration admin_this compound->record analyze Data Analysis (Calculate Changes) record->analyze

Caption: Workflow for in vivo evaluation of this compound's cardiovascular and respiratory effects.

Potential Signaling Pathway

Many indazole derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival. As a starting point for mechanistic studies, this compound could be investigated for its effects on this pathway.

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth This compound This compound (Hypothetical Target) This compound->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening of FAK and Flavopiridol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "FKK Derivatives" : The term "this compound derivatives" is ambiguous. Based on common targets in drug discovery, this document provides resources for two plausible interpretations: Focal Adhesion Kinase (FAK) inhibitors and Flavopiridol (B1662207) (FVP) derivatives . Both are significant in cancer research and are frequently subjects of high-throughput screening (HTS) campaigns.

Part 1: High-Throughput Screening for Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key regulator of cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation in various cancers make it a prime target for therapeutic intervention.[3]

Signaling Pathway

FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[1][4] The formation of the FAK-Src complex results in the phosphorylation of other tyrosine residues on FAK and downstream substrates, activating multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[1][3]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation pY397 FAK (pY397) FAK->pY397 Autophosphorylation FAK_Src FAK-Src Complex pY397->FAK_Src Recruitment Src Src Src->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK Activation Cell_Migration Cell Migration FAK_Src->Cell_Migration Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

FAK Signaling Pathway
High-Throughput Screening Assays for FAK Inhibitors

Several HTS assays can be employed to identify novel FAK inhibitors. The choice of assay depends on the specific research goals, available resources, and the desired throughput.

Assay TypePrincipleAdvantagesDisadvantages
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the inhibition of the interaction between FAK and a binding partner (e.g., a labeled peptide mimic of paxillin).[5][6]High sensitivity, low background, homogeneous format.[5]Requires specific labeled reagents, potential for compound interference.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled probe (e.g., a paxillin-derived peptide) upon binding to FAK.[7][8]Homogeneous, cost-effective, suitable for HTS.[7]Lower sensitivity for large proteins, potential for light scattering interference.
Cell-Based Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) Quantifies the effect of compounds on the proliferation or viability of cancer cell lines that are dependent on FAK signaling.Physiologically relevant, measures overall cellular effect.Indirect measure of FAK inhibition, potential for off-target effects.
Virtual Screening Involves computational methods to screen large compound libraries against the three-dimensional structure of the FAK kinase domain to identify potential binders.[9]Cost-effective, rapid screening of millions of compounds.Requires a high-quality protein structure, results need experimental validation.
Experimental Protocols

This protocol is adapted from a validated HTS assay to identify inhibitors of the FAK FAT domain interaction with paxillin (B1203293).[5][6]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • FAK-FAT Domain: Recombinant FAK focal adhesion targeting (FAT) domain.

  • Biotinylated Paxillin Peptide: A biotinylated peptide corresponding to the FAK-binding region of paxillin.

  • Europium-labeled Streptavidin (Donor): Commercially available.

  • Allophycocyanin-labeled anti-His-tag Antibody (Acceptor): Commercially available (assuming a His-tagged FAK-FAT domain).

  • Test Compounds: Dissolved in 100% DMSO.

2. Assay Procedure (384-well format):

  • Add 5 µL of Assay Buffer to all wells.

  • Add 50 nL of test compound or DMSO (control) to the appropriate wells.

  • Add 5 µL of a 2X solution of FAK-FAT domain and biotinylated paxillin peptide in Assay Buffer to all wells.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a 2X solution of Europium-labeled streptavidin and Allophycocyanin-labeled anti-His-tag antibody in Assay Buffer to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data to the high (DMSO) and low (no FAK-FAT) controls.

  • Plot the normalized response against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent for HTS).[10][11]

TR_FRET_Workflow Start Start Add_Buffer Add Assay Buffer Start->Add_Buffer Add_Compound Add Test Compound/DMSO Add_Buffer->Add_Compound Add_FAK_Peptide Add FAK-FAT and Biotin-Peptide Add_Compound->Add_FAK_Peptide Incubate1 Incubate (30 min) Add_FAK_Peptide->Incubate1 Add_Detection Add TR-FRET Reagents Incubate1->Add_Detection Incubate2 Incubate (60 min) Add_Detection->Incubate2 Read_Plate Read Plate Incubate2->Read_Plate Analyze_Data Data Analysis (IC50, Z') Read_Plate->Analyze_Data End End Analyze_Data->End

TR-FRET Assay Workflow

Part 2: High-Throughput Screening for Flavopiridol (FVP) Derivatives

Flavopiridol (Alvocidib) is a synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs).[12] It has demonstrated anti-cancer activity by inducing cell cycle arrest and apoptosis.[13][14]

Mechanism of Action

Flavopiridol primarily functions by competitively binding to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[13] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), leading to G1 phase arrest. Additionally, Flavopiridol potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb).[15] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to a global shutdown of transcription and the downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis.[15][16]

Flavopiridol_Mechanism Flavopiridol Flavopiridol CDKs CDK1, 2, 4, 6 Flavopiridol->CDKs Inhibition CDK9 CDK9 (P-TEFb) Flavopiridol->CDK9 Inhibition pRb pRb CDKs->pRb Phosphorylation G1_Arrest G1 Cell Cycle Arrest pRb->G1_Arrest Leads to RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription_Inhibition Transcription Inhibition RNA_Pol_II->Transcription_Inhibition Leads to Mcl1 Mcl-1 Downregulation Transcription_Inhibition->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis

Flavopiridol Mechanism of Action
High-Throughput Screening Assays for Flavopiridol Derivatives

The primary goal of screening for Flavopiridol derivatives is often to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Assay TypePrincipleAdvantagesDisadvantages
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) Measures the metabolic activity of cells as an indicator of viability after treatment with test compounds.[17]Simple, inexpensive, high-throughput.Indirect measure of the mechanism of action.
Apoptosis Assays (e.g., Caspase-Glo®) Quantifies the activity of caspases, key mediators of apoptosis, upon compound treatment.Mechanistic, sensitive.Can be more expensive than viability assays.
Kinase Inhibition Assays (e.g., Kinase-Glo®) Measures the inhibition of specific CDK activity in a biochemical format.Direct measure of target engagement, allows for selectivity profiling.Lacks cellular context, may not reflect in-cell activity.
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to quantify multiple cellular parameters simultaneously (e.g., cell cycle arrest, apoptosis markers).Provides rich, multi-parametric data, physiologically relevant.Complex data analysis, lower throughput than plate reader-based assays.
Experimental Protocols

This protocol describes a standard MTT assay to assess the cytotoxic effects of Flavopiridol derivatives on a cancer cell line.[17]

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).

  • Cells: A cancer cell line known to be sensitive to Flavopiridol (e.g., a leukemia or lymphoma cell line).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Test Compounds: Dissolved in 100% DMSO.

2. Assay Procedure (96-well format):

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Use non-linear regression to fit a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Compound Dilutions Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate (48-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilization Add Solubilization Solution Incubate_MTT->Add_Solubilization Incubate_Final Incubate Overnight Add_Solubilization->Incubate_Final Read_Absorbance Read Absorbance (570 nm) Incubate_Final->Read_Absorbance Analyze_Data Data Analysis (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow
Quantitative Data Summary

The following tables summarize representative quantitative data for FAK inhibitors and Flavopiridol from the literature.

Table 1: Activity of Selected FAK Inhibitors

CompoundAssay TypeCell LineIC50 (nM)Reference
GSK-2256098 FAK Inhibition-18[18]
Compound 14 FAK Inhibition-3.7[18]
Compound 3 FAK Inhibition-0.07[18]
Compound 8 FAK Inhibition-0.6[18]
PF-562271 Cell ViabilityA673 (Ewing Sarcoma)~2,500[19]
VS-4718 Cell ViabilityTC32 (Ewing Sarcoma)~2,500[19]

Table 2: Cytotoxic Activity of Flavopiridol

Cell LineCancer TypeIC50 (nM) at 72hReference
KKU-055 Cholangiocarcinoma40.1[17]
KKU-100 Cholangiocarcinoma91.9[17]
KKU-213 Cholangiocarcinoma62.7[17]
KKU-214 Cholangiocarcinoma85.3[17]
CAL62 Anaplastic Thyroid Cancer~60[14]
BHT-101 Anaplastic Thyroid Cancer~125[14]

References

Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of FKK in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of FKK (Fictional Kinase Kinhibitor) in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method demonstrates excellent accuracy, precision, and linearity over the desired concentration range, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of a key kinase involved in oncogenic signaling pathways. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and assessing its safety and efficacy. A reliable bioanalytical method for quantifying this compound concentrations in plasma is therefore essential. This document provides a detailed protocol for a UPLC-MS/MS method developed and validated for this purpose, offering high throughput and sensitivity.

The primary mechanism of this compound involves the inhibition of a specific tyrosine kinase, thereby blocking downstream signal transduction that leads to cell proliferation and survival. A simplified representation of this pathway is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase Activates Substrate_P Phosphorylated Substrate TargetKinase->Substrate_P Substrate Substrate TargetKinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate_P->Response Triggers This compound This compound This compound->TargetKinase Inhibits

Caption: Simplified signaling pathway for this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99% purity)

  • This compound-d4 internal standard (IS) (>99% purity)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ System

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation

The following workflow was used for the extraction of this compound from plasma samples.

G plasma 1. Thaw 50 µL Plasma Sample is 2. Add 10 µL Internal Standard (this compound-d4) plasma->is ppt 3. Add 200 µL ACN (Protein Precipitation) is->ppt vortex 4. Vortex for 1 minute ppt->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge transfer 6. Transfer 100 µL Supernatant to Vial centrifuge->transfer inject 7. Inject 5 µL into UPLC-MS/MS System transfer->inject

Caption: Plasma sample preparation workflow.

Protocol Steps:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% MeOH).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial with an insert.

  • Inject 5 µL of the solution onto the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Value
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B in 1.5 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; hold at 5% B for 0.9 min

| Total Run Time | 3.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Q1 Mass (Da) Q3 Mass (Da) Declustering Potential (DP) Collision Energy (CE)
This compound 421.2 254.1 80 V 35 eV

| This compound-d4 (IS) | 425.2 | 258.1 | 80 V | 35 eV |

Results and Discussion

The method was validated according to standard bioanalytical method validation guidelines. The results for linearity, accuracy, and precision are summarized below.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995.

Table 4: Calibration Curve Summary

Parameter Result
Concentration Range 0.5 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Mean r² (n=5) 0.997

| Mean Equation (n=5) | y = (0.0254)x + 0.0018 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (400 ng/mL).

Table 5: Summary of Intra-Day and Inter-Day Accuracy and Precision (n=6)

QC Level Nominal Conc. (ng/mL) Intra-Day Mean Conc. (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Mean Conc. (ng/mL) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LLOQ 0.5 0.53 106.0 8.5 0.54 108.0 9.2
Low QC 1.5 1.45 96.7 6.2 1.48 98.7 7.1
Mid QC 75.0 78.2 104.3 4.1 76.9 102.5 5.5

| High QC | 400.0 | 391.5 | 97.9 | 3.5 | 395.2 | 98.8 | 4.8 |

The results show that the %CV values were all below 15% (20% for LLOQ) and the accuracy was within 85-115% (80-120% for LLOQ), demonstrating that the method is precise and accurate.

Conclusion

This application note details a simple, rapid, and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation technique and a 3-minute chromatographic run time, making it highly suitable for high-throughput analysis. The validation data confirms that the method is linear, accurate, and precise, meeting the requirements for regulated bioanalysis in support of clinical and non-clinical pharmacokinetic studies.

Troubleshooting & Optimization

Troubleshooting FKK compound solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FKK compounds in vitro.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound precipitating when I dilute it in aqueous buffer?

This is a common issue for hydrophobic compounds. Organic solvents like dimethyl sulfoxide (B87167) (DMSO) can often dissolve compounds at high concentrations, but when this stock solution is diluted into an aqueous buffer (like cell culture media), the compound's low aqueous solubility can cause it to precipitate out of solution.[1][2][3] The final concentration of the organic solvent may not be sufficient to keep the compound dissolved in the aqueous environment.

Q2: What are the consequences of compound precipitation in my in vitro assay?

Compound precipitation can lead to several experimental problems, including:

  • Underestimation of biological activity: The actual concentration of the compound in solution is lower than intended, leading to an inaccurate assessment of its potency (e.g., IC50).[4][5]

  • Reduced hit rates in high-throughput screening (HTS): Poor solubility is a common reason for false negatives in screening campaigns.[4][5]

  • Variable and irreproducible data: The amount of precipitated material can vary between wells and experiments, leading to inconsistent results.[3][4]

  • Inaccurate Structure-Activity Relationship (SAR) data: If solubility differences between analogs are not accounted for, the resulting SAR can be misleading.[4][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration at or below 0.5% to avoid solvent-induced toxicity.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: this compound compound precipitates out of solution upon addition to aqueous media.

This is one of the most frequent challenges. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Workflow: Compound Precipitation A Compound Precipitates in Aqueous Media B Optimize Dilution Protocol A->B C Assess Kinetic vs. Thermodynamic Solubility B->C Precipitation Persists E Use Lower, Soluble Concentration B->E Precipitation Resolved D Alternative Solubilization Strategies C->D D->E Strategies Successful F Modify Compound (if possible) D->F Strategies Fail G Consider a Different Assay Format F->G G cluster_1 Troubleshooting Workflow: Poor DMSO Solubility A Poor Solubility in 100% DMSO B Increase Dissolution Energy A->B C Alternative Organic Solvents B->C Still Insoluble E Successful Dissolution B->E Soluble D Consider Co-Solvents C->D Still Insoluble C->E Soluble D->E Soluble F Consult Compound Datasheet D->F

References

Optimizing FKK compound dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FKK Compound

Disclaimer: "this compound Compound" is a hypothetical small molecule kinase inhibitor used here for illustrative purposes. The information provided is based on established principles and common methodologies for the preclinical in vivo development of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are starting our first in vivo study with this compound. What is the first experiment we should perform to determine the dose?

A1: The first crucial step is to conduct a dose-ranging acute toxicity study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or treatment-related death in a defined period.[1][2][3] This study typically involves administering single doses of this compound to small groups of animals at escalating concentrations. Key parameters to monitor include clinical signs of toxicity (e.g., weight loss, changes in posture or activity) and mortality. The MTD will provide a safe upper limit for dosing in subsequent efficacy studies.

Q2: What are the key differences between pharmacokinetics (PK) and pharmacodynamics (PD) and why are they both important for dosage optimization?

A2: Pharmacokinetics (PK) describes what the body does to the drug; it involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME).[4] In contrast, pharmacodynamics (PD) describes what the drug does to the body, measuring the drug's effect on its target (e.g., target enzyme inhibition) and the resulting physiological response.[5][6] Both are critical for optimizing dosage:

  • PK tells you if the compound is reaching the target tissue at sufficient concentrations.[7]

  • PD tells you if the compound is engaging its target and producing the desired biological effect at those concentrations.[6] An optimal dose regimen ensures adequate target engagement (PD) over a sustained period based on the drug's exposure profile (PK), while minimizing off-target toxicity.[8]

Q3: Our this compound compound has poor aqueous solubility. How will this affect our in vivo studies and what can we do?

A3: Poor solubility is a common issue with small molecule kinase inhibitors and can lead to several problems, including low bioavailability and high variability in drug absorption between animals.[9] This can obscure the true dose-response relationship. To address this, developing a suitable formulation is critical. Options include:

  • Using co-solvents or surfactants: Creating a solution or microemulsion.

  • Creating a suspension: Milling the compound to reduce particle size (micronization) and suspending it in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC).[9]

  • Using solubility-enhancing excipients: For example, cyclodextrins can be used to form inclusion complexes that improve solubility.[9] It is essential to test the stability and homogeneity of the chosen formulation before starting animal studies.

Troubleshooting Guide

Problem 1: High toxicity and animal death observed at doses expected to be effective.

Potential Cause Troubleshooting Steps
Dose is above the MTD. Perform a formal MTD study using a classic "3+3" dose-escalation design to properly define the safe dose range.[1]
Formulation issues. An inappropriate vehicle may cause toxicity or alter the compound's PK profile. Test the vehicle alone in a control group. Consider reformulating to improve tolerability.
Off-target toxicity. The compound may be hitting other kinases or targets. Profile this compound against a broad kinase panel in vitro.[10] Collect blood and tissues from affected animals for histopathology to identify target organs of toxicity.[9]
Rapid absorption (high Cmax). A high peak plasma concentration (Cmax) can sometimes drive toxicity. Consider splitting the daily dose or using a formulation that provides a slower release profile.

Problem 2: Lack of tumor growth inhibition in our xenograft model, even at the MTD.

Potential Cause Troubleshooting Steps
Insufficient drug exposure at the tumor site. Conduct a PK study to measure this compound concentrations in plasma and tumor tissue over time. If exposure is low, the compound may have poor absorption or rapid metabolism.[7] Consider alternative routes of administration (e.g., intravenous if oral absorption is poor).[9]
Inadequate target engagement. The dose, while tolerated, may not be high enough to inhibit the target kinase effectively in vivo. Perform a PD study. Collect tumor tissue at various time points after dosing and measure the inhibition of the target kinase (e.g., by Western blot for a phosphorylated substrate).[6]
The animal model is not dependent on the this compound target pathway. Confirm that the cell line used for the xenograft expresses the target kinase and that its growth is dependent on that pathway. Validate the model in vitro first by testing this compound's effect on cell proliferation.
Drug resistance. The tumor model may have intrinsic or develop acquired resistance to this compound. Analyze the genetic background of the cell line for mutations that could confer resistance.

Quantitative Data Summary

The following tables represent hypothetical data from initial studies on this compound to guide dose selection.

Table 1: Example Maximum Tolerated Dose (MTD) Study Results in Mice (Single oral gavage administration, 7-day observation)

Dose Group (mg/kg)NMortalityMean Body Weight Change (Day 7)Clinical Signs of Toxicity
Vehicle Control30/3+5.2%None observed
5030/3+3.1%None observed
10030/3-2.5%Mild, transient lethargy
20061/6-8.9%Significant lethargy, hunched posture
30033/3N/ASevere lethargy, rapid weight loss
Conclusion: The MTD is estimated to be 100 mg/kg, as the 200 mg/kg dose caused significant morbidity and one death.

Table 2: Example Pharmacokinetic (PK) Parameters of this compound in Mice

ParameterOral (PO) Administration (50 mg/kg)Intravenous (IV) Administration (5 mg/kg)
Cmax (Peak Plasma Concentration)1.2 µM4.5 µM
Tmax (Time to Peak Concentration)2 hours0.1 hours
AUC (Area Under the Curve)6.8 µMh3.4 µMh
t1/2 (Half-life)4.5 hours4.2 hours
Oral Bioavailability (%) 20%N/A
Conclusion: this compound has low oral bioavailability. The plasma concentration exceeds the hypothetical target IC50 (0.5 µM) for over 6 hours via the oral route.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study ("3+3" Design)

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or NOD/SCID), 6-8 weeks old.

  • Dose Escalation Cohorts: Start with a low dose (e.g., 10 mg/kg) and escalate by a factor of 2-3 for each subsequent cohort.

  • Procedure: a. Enroll 3 mice into the first dose cohort. b. Administer a single dose of this compound via the intended clinical route (e.g., oral gavage). c. Observe animals daily for 7-14 days, recording body weight, clinical signs of toxicity (activity level, posture, grooming), and mortality. d. Dose Escalation Logic:

    • If 0 of 3 mice experience a Dose Limiting Toxicity (DLT, e.g., >20% weight loss, severe distress), escalate to the next dose level with 3 new mice.
    • If 1 of 3 mice experiences a DLT, expand the current cohort by adding 3 more mice.
    • If ≥2 of 3 (or ≥2 of 6) mice experience a DLT, dose escalation is stopped. The MTD is the preceding dose level at which ≤1 of 6 mice experienced a DLT.[1]

  • Endpoint: The primary endpoint is the identification of the MTD.

Protocol 2: Xenograft Efficacy Study

  • Cell Culture & Implantation: a. Culture a human cancer cell line (e.g., one known to be dependent on the this compound target pathway) under standard conditions. b. Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. c. Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., athymic nude).[9]

  • Tumor Growth and Randomization: a. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). b. Randomize mice into treatment groups (e.g., Vehicle Control, this compound at 25 mg/kg, this compound at 50 mg/kg, this compound at 100 mg/kg).

  • Dosing and Monitoring: a. Prepare this compound in a suitable vehicle and administer daily by oral gavage at the specified doses. The control group receives the vehicle alone.[9] b. Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.

  • Endpoints: a. Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[9] b. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). c. At the end of the study, tumors can be collected for pharmacodynamic analysis (e.g., Western blot for target inhibition).[9]

Mandatory Visualizations

FKK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor FKK_Target Target Kinase Receptor->FKK_Target Downstream1 Substrate 1 FKK_Target->Downstream1 Downstream2 Substrate 2 Downstream1->Downstream2 TF Transcription Factors Downstream2->TF This compound This compound Compound This compound->FKK_Target Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Hypothetical signaling pathway targeted by the this compound compound.

Dose_Optimization_Workflow Start Start: This compound Compound MTD 1. Determine MTD (Dose-Ranging Toxicity Study) Start->MTD PKPD 2. Characterize PK/PD (Single Dose) MTD->PKPD  Defines safe  dose range Efficacy 3. Efficacy Study in Tumor Model (Multiple Doses below MTD) PKPD->Efficacy  Informs dose selection  & sampling times Analysis 4. Analyze PK/PD/ Efficacy Relationship Efficacy->Analysis RP2D Select Recommended Phase 2 Dose (RP2D) Analysis->RP2D

Experimental workflow for in vivo dosage optimization.

Troubleshooting_Tree Start Problem: No In Vivo Efficacy Check_PK Was drug exposure (AUC) sufficient? Start->Check_PK Sol_PK Solution: Improve formulation or change administration route. Check_PK->Sol_PK No Pass_PK Proceed to PD analysis Check_PK->Pass_PK Yes Check_PD Was target inhibited in the tumor? Check_Model Is the model valid? Check_PD->Check_Model Yes Sol_PD Solution: Increase dose (if below MTD). Check_PD->Sol_PD No Sol_Model Solution: Re-evaluate cell line dependence on target. Check_Model->Sol_Model No Pass_PK->Check_PD

Troubleshooting decision tree for lack of in vivo efficacy.

References

FKK compound stability problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the hypothetical kinase inhibitor, FKK, in aqueous solutions.

Frequently Asked questions (FAQs)

Q1: What are the most common stability issues observed with this compound in aqueous solutions?

A1: this compound, like many small molecule kinase inhibitors, can exhibit several stability issues in aqueous environments. The most frequently encountered problems are precipitation due to low aqueous solubility, chemical degradation via hydrolysis or oxidation, and photodegradation upon exposure to light.[1][2] These issues can lead to inconsistent assay results and an inaccurate assessment of the compound's potency and efficacy.

Q2: My this compound solution, which was initially clear, has become cloudy or shows visible precipitate over time. What is causing this?

A2: This phenomenon is typically due to the compound precipitating out of solution. It often occurs when the concentration of this compound exceeds its kinetic or thermodynamic solubility under the specific experimental conditions (e.g., buffer composition, pH, temperature).[3][4] This can be triggered by changes in temperature or interactions with other components in the assay medium.[4] It's also possible that the compound is degrading into less soluble byproducts.[5]

Q3: Can repeated freeze-thaw cycles of my this compound stock solution in DMSO affect its stability?

A3: Yes, repeated freeze-thaw cycles are a valid concern.[1] The primary issue is the hygroscopic nature of DMSO, which readily absorbs atmospheric moisture each time the vial is opened. This introduction of water can lead to the hydrolysis of this compound or cause the compound to precipitate upon freezing, effectively lowering the concentration of the active compound in your stock solution.[1]

Q4: I suspect my this compound compound is degrading in the aqueous assay buffer during my experiment. How can I confirm this?

A4: Degradation in aqueous solutions can be attributed to factors like hydrolysis, oxidation, or photodegradation.[1] To confirm this, a stability-indicating analysis, most commonly using High-Performance Liquid Chromatography (HPLC), is required.[1][6] You should prepare a solution of this compound in your assay buffer, incubate it under your experimental conditions (e.g., 37°C for 24 hours), and analyze samples by HPLC at time zero and subsequent time points. A decrease in the peak area of the parent this compound compound or the appearance of new peaks over time confirms degradation.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution & Troubleshooting Steps
Precipitation upon dilution of DMSO stock into aqueous buffer The kinetic solubility of this compound has been exceeded due to a rapid change in solvent polarity.[1][5]1. Reverse the addition: Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer.[5] 2. Lower final concentration: Work with a lower final concentration of this compound. 3. Optimize co-solvent: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your experimental system (typically ≤0.5%).[1] 4. Perform a Kinetic Solubility Assay to determine the maximum soluble concentration under your exact experimental conditions (see Experimental Protocols).
Solution becomes cloudy during a long incubation (e.g., >4 hours) The compound is slowly precipitating over time as it equilibrates, or the experimental conditions (e.g., temperature) are changing.[4]1. Maintain constant temperature: Use a calibrated incubator or water bath. 2. Reduce incubation time: If the experimental design allows, shorten the incubation period. 3. Include a surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20) can help maintain solubility.[4]
Inconsistent or lower-than-expected potency in biological assays This could be due to either precipitation (inaccurate effective concentration) or degradation (loss of active compound).[1][4]1. Confirm solubility: Visually inspect your final solution for any cloudiness. Run a quick solubility check by centrifuging an aliquot of the solution to see if a pellet forms. 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen, single-use aliquot for each experiment.[4] 3. Perform a Forced Degradation Study (see Experimental Protocols) to understand this compound's lability to acid, base, oxidation, heat, and light. This will inform proper handling and storage.[7][8]
Appearance of new peaks in HPLC analysis over time The compound is chemically degrading into one or more new entities.[4]1. Protect from light: Store stock solutions and experimental samples in amber vials or wrapped in foil to prevent photodegradation.[8][9] 2. Control pH: this compound shows pH-dependent stability. Ensure your buffer has sufficient capacity to maintain the optimal pH.[9] 3. De-gas buffers: If oxidation is suspected, de-gas aqueous buffers to remove dissolved oxygen before preparing this compound solutions.

Quantitative Data Summary

The stability of this compound is highly dependent on environmental factors. The following tables summarize hypothetical, yet plausible, stability data.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

Buffer pH% this compound Remaining after 24 hoursMajor Degradation Product
3.065%Hydrolysis Product A
5.088%Hydrolysis Product A
7.495%Minimal Degradation
9.072%Hydrolysis Product B

Table 2: Temperature and Photostability of this compound in PBS (pH 7.4)

Condition% this compound Remaining after 8 hours
4°C, Protected from Light>99%
25°C (RT), Protected from Light98%
37°C, Protected from Light97%
25°C (RT), Exposed to Ambient Light85%

Visualizations

FKK_Troubleshooting_Workflow start Inconsistent Assay Results or Visual Precipitation q1 Is the solution cloudy immediately after preparation? start->q1 sol_issue Immediate Solubility Issue q1->sol_issue Yes q2 Is the solution clear initially, but becomes cloudy over time? q1->q2 No action1 Action: 1. Check dilution protocol (add stock to buffer). 2. Lower final concentration. 3. Run Kinetic Solubility Assay. sol_issue->action1 end_node Problem Resolved action1->end_node time_issue Time-Dependent Precipitation q2->time_issue Yes q3 Is the solution clear, but potency is low/variable? q2->q3 No action2 Action: 1. Maintain constant temp. 2. Reduce incubation time. 3. Consider adding surfactant. time_issue->action2 action2->end_node deg_issue Suspected Chemical Degradation q3->deg_issue Yes action3 Action: 1. Prepare fresh solutions. 2. Protect from light. 3. Run Forced Degradation Study. deg_issue->action3 action3->end_node

Caption: Troubleshooting workflow for this compound stability issues.

FKK_Degradation_Pathway This compound This compound FKK_2 FKK_2

Caption: Potential degradation pathways for this compound in aqueous solution.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This protocol determines the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.[10][11]

Materials:

  • This compound compound (10 mM stock in 100% DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Clear, flat-bottom 96-well plate

  • Plate reader capable of measuring absorbance/turbidity at ~650 nm

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate (a "source plate"), prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO. Aim for a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Dispense into Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to a new 96-well assay plate.

  • Add Aqueous Buffer: Rapidly add the aqueous buffer to each well to reach a final volume (e.g., 198 µL of buffer for a final volume of 200 µL, resulting in a 1:100 dilution and 1% final DMSO concentration). Include a "buffer + 1% DMSO" only control.

  • Mix and Incubate: Mix the plate on a plate shaker for 2 minutes. Incubate the plate at your desired experimental temperature (e.g., 25°C or 37°C) for a set time, typically 1-2 hours.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at 650 nm. An increase in absorbance relative to the control indicates light scattering from precipitate formation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Forced Degradation Study

This study intentionally exposes this compound to harsh conditions to identify potential degradation products and establish the specificity of the analytical method, as recommended by ICH guidelines.[7][12]

Materials:

  • This compound compound (solid and in solution)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a suitable column and detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Temperature-controlled oven

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions. A target degradation of 5-20% is often considered ideal.[13]

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Analyze samples at various time points.

  • Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Analyze samples at various time points.

  • Thermal Degradation: Store a sample of the this compound solution and a sample of solid this compound powder in an oven at an elevated temperature (e.g., 70°C). Analyze at various time points.

  • Photodegradation: Expose a sample of the this compound solution and a sample of solid this compound powder to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), by a validated, stability-indicating HPLC method. Compare chromatograms to identify and quantify the parent this compound peak and any new peaks corresponding to degradation products.

References

Technical Support Center: Overcoming FKK Compound Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to identify, understand, and mitigate the off-target effects of FKK compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with this compound compounds?

A1: Off-target effects occur when a compound, such as an this compound inhibitor, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] Since many this compound compounds are kinase inhibitors, and the ATP-binding sites of kinases share structural similarities, these compounds can frequently bind to multiple kinases across the kinome.[2] These unintended interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the on-target effect. Furthermore, off-target effects can result in cellular toxicity or unexpected side effects, complicating preclinical and clinical development.[3][4] Understanding and controlling for these effects is critical for validating the compound's true mechanism of action and ensuring the reliability of experimental data.[5]

Q2: How can I preemptively identify potential off-target effects for my this compound compound?

A2: Early-stage identification of off-target effects is crucial. Several strategies can be employed:

  • Computational Screening: In silico methods can predict potential off-target interactions by docking the this compound compound against libraries of protein structures, particularly kinases.[6][7]

  • Kinome Profiling: Large-scale biochemical assays that screen the this compound compound against a broad panel of hundreds of purified kinases are highly effective.[2][5] These screens provide a selectivity profile, often expressed as IC50 or Kd values, against a wide range of potential off-targets.

  • Literature and Database Review: Check public databases like KIDFamMap or ChEMBL for existing selectivity data on the this compound compound or structurally similar molecules.[8][9]

Q3: What is the difference between direct, indirect, and off-target effects?

A3: It is essential to distinguish between these effects to correctly interpret experimental outcomes.

  • Direct On-Target Effect: The this compound compound binds to its intended target (e.g., Kinase A) and inhibits its activity, leading to reduced phosphorylation of its direct substrate.

  • Indirect On-Target Effect: The inhibition of the intended target (Kinase A) affects downstream signaling components (e.g., Kinase B) within the same pathway. This is a valid consequence of on-target engagement.

  • Direct Off-Target Effect: The this compound compound directly binds to and inhibits an unintended protein (e.g., Kinase X) in a completely different signaling pathway.

  • Indirect Off-Target Effect: The inhibition of the direct off-target (Kinase X) leads to downstream signaling changes in its respective pathway.

Distinguishing these possibilities is a major challenge in cell signaling research.[10]

Figure 1: On-Target vs. Off-Target Effects.

Troubleshooting Guides

Problem 1: My this compound compound induces the desired phenotype, but I am unsure if it's due to on-target or off-target activity.

This is a classic target validation problem. A multi-step approach is required to confirm that the observed biological effect is a direct result of inhibiting the intended target.

Solution: Target Validation Workflow

  • Confirm Target Engagement in Cells: First, verify that the this compound compound physically interacts with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[11][12][13] A positive result shows a thermal shift, indicating the compound binds to and stabilizes the target protein.[11]

  • Use a Structurally Unrelated Inhibitor: Test a second, structurally different compound that is also known to inhibit the same target. If this second inhibitor reproduces the same phenotype, it strengthens the evidence for on-target action.

  • Perform a Rescue Experiment: If your target has a known enzymatic function, try to "rescue" the phenotype. For example, if inhibiting a kinase blocks a specific cell process, introducing a downstream, constitutively active version of a substrate might reverse the effect of the this compound compound.

  • Utilize Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the target protein.[1] If the genetic removal of the target protein phenocopies the effect of the this compound compound, this provides strong evidence that the compound's effect is on-target.[14] Conversely, if the this compound compound still produces the phenotype in cells lacking the target protein, the effect is unequivocally off-target.

G phenotype Phenotype Observed with this compound Compound cetsa 1. Confirm Target Engagement (e.g., CETSA) phenotype->cetsa struct_control 2. Use Structurally Different Inhibitor for Same Target cetsa->struct_control pheno_reproduced Phenotype Reproduced? struct_control->pheno_reproduced genetic_control 3. Use Genetic Controls (CRISPR/siRNA) pheno_phenocopy Phenotype Phenocopied? genetic_control->pheno_phenocopy pheno_reproduced->genetic_control Yes off_target High Confidence: Off-Target Effect pheno_reproduced->off_target No on_target High Confidence: On-Target Effect pheno_phenocopy->on_target Yes pheno_phenocopy->off_target No

Figure 2: Workflow for Validating On-Target Effects.
Problem 2: My experiment shows unexpected results (e.g., toxicity, unusual phenotype) that do not align with the known function of the intended target.

This situation strongly suggests the involvement of one or more off-targets. The goal is to identify these unknown interacting proteins.

Solution: Off-Target Deconvolution Methods

Identifying unknown off-targets requires unbiased, proteome-wide approaches. These methods are often referred to as "target deconvolution."[3][4]

  • Chemical Proteomics: This is a powerful technique for identifying the direct binding partners of a small molecule in a complex biological sample.[15][16] A common approach involves immobilizing the this compound compound on a bead (affinity matrix) and using it to "pull down" interacting proteins from a cell lysate.[4] These proteins are then identified using mass spectrometry.

  • Proteome-wide CETSA (MS-CETSA): This method combines the principles of CETSA with quantitative mass spectrometry.[13] Cells are treated with the this compound compound or a vehicle, heated, and the soluble protein fractions are analyzed. Off-targets are identified as proteins that, like the on-target, show increased thermal stability in the presence of the compound.

Table 1: Comparison of Key Off-Target Identification Methods

MethodPrincipleKey AdvantageKey Disadvantage
Kinome Profiling Biochemical screen against a panel of purified kinases.Quantitative (IC50/Kd); high-throughput.In vitro; may miss non-kinase targets or context-dependent binding.
Chemical Proteomics Affinity-based pulldown of binding partners from cell lysate.Unbiased; identifies direct binders in a proteome context.Requires compound immobilization; may identify indirect binders.
Proteome-wide CETSA Ligand-induced thermal stabilization measured by mass spectrometry.In situ method in intact cells; no compound modification needed.Technically complex; may not detect targets that don't thermal-shift.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of an this compound compound to its intended target protein in intact cells.[11][12]

Principle: Ligand binding increases the thermal stability of a protein.[17] By heating cells to various temperatures, one can create a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the this compound compound indicates target engagement.[11][18]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the this compound compound at a desired concentration (e.g., 10x the IC50) or with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) under normal culture conditions.

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension for both the compound-treated and vehicle-treated groups into PCR tubes.

    • Place the tubes in a thermal cycler and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples.

    • Analyze the abundance of the target protein in the soluble fraction using Western blotting with a specific antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and this compound-treated samples. A rightward shift of the curve for the this compound-treated sample indicates compound-induced thermal stabilization and confirms target engagement.

Quantitative Data Summary

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool or therapeutic. An ideal inhibitor is highly potent against its intended target and significantly less potent against other kinases. The following table provides an example of selectivity data for well-characterized kinase inhibitors.

Table 2: Example Selectivity Profiles of Kinase Inhibitors (Note: This data is illustrative and compiled from various public sources and publications. Actual values may vary based on assay conditions.)

CompoundPrimary Target(s)IC50 (nM) On-TargetCommon Off-Target(s)IC50 (nM) Off-TargetSelectivity Fold-Change (Off-Target/On-Target)
Imatinib ABL125KIT, PDGFRA100, 1504x, 6x
Dasatinib ABL1, SRC0.6, 0.8KIT, EPHA2, DDR15, 15, 30~8x, ~25x, ~50x
Lapatinib EGFR, ERBB210, 13Multiple (>30 kinases)>1000>100x (for many)
CH5424802 ALK1.9LTK, GAK4.1, 7.3~2x, ~4x

Data compiled from sources including Metz et al., 2011 and Davis et al., 2011.[5]

This table highlights that even well-established inhibitors have off-target activities.[19] Dasatinib, for example, is a potent inhibitor of its primary targets but also hits numerous other kinases with significant potency.[19] Lapatinib is considered highly selective, but most inhibitors fall somewhere in between.[19] Researchers using this compound compounds should aim to generate similar data to understand their compound's specific selectivity window.

References

How to improve the bioavailability of the FKK compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FKK compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the oral bioavailability of the this compound compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability (<5%) for the this compound compound in our preclinical animal models. What are the likely causes?

Low oral bioavailability for a compound like this compound, an indazole derivative, is typically multifactorial. The primary contributing factors are often poor aqueous solubility and extensive first-pass metabolism.[1][2] Indazole-containing compounds can be susceptible to metabolic processes in the gut wall and liver, such as oxidation by Cytochrome P450 (CYP) enzymes and subsequent conjugation (e.g., glucuronidation), which can significantly reduce the amount of active drug reaching systemic circulation.[3][4] Furthermore, poor dissolution in the gastrointestinal fluids limits the amount of compound available for absorption.

Q2: How can we determine if low solubility or rapid metabolism is the primary issue for this compound's poor bioavailability?

A systematic approach involving both in vitro and in vivo studies is recommended.

  • Solubility Assessment : Determine the kinetic and thermodynamic solubility of this compound in simulated gastric and intestinal fluids (SGF, SIF). Low solubility (<10 µg/mL) is a strong indicator of dissolution-limited absorption.

  • Permeability Assessment : Use an in vitro model like the Caco-2 permeability assay. This helps classify the compound according to the Biopharmaceutics Classification System (BCS). If this compound shows high permeability despite low bioavailability, metabolism is a likely culprit.

  • Metabolic Stability : Conduct in vitro metabolism studies using liver microsomes or hepatocytes. Rapid degradation of this compound in these systems points towards high first-pass metabolism.

  • In Vivo Mechanistic Study : A comparative pharmacokinetic (PK) study in rodents, administering this compound orally (PO) and intravenously (IV), is crucial. The absolute bioavailability (F%) can be calculated by comparing the Area Under the Curve (AUC) of the PO and IV routes (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100). A low F% with a rapid clearance rate from the IV dose suggests high systemic metabolism.

Q3: What are the initial formulation strategies we should consider to improve this compound's solubility?

For compounds with poor aqueous solubility, several formulation strategies can be employed to enhance dissolution and, consequently, absorption.[5][6][7]

  • Particle Size Reduction : Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[6][7]

  • Amorphous Solid Dispersions (ASDs) : Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[8][9] Common polymers include PVP, HPMC, and Soluplus®.

  • Lipid-Based Formulations : Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and take advantage of lipid absorption pathways, potentially bypassing first-pass metabolism to some extent through lymphatic transport.[5][8][10]

Troubleshooting Guide: Formulation & Preclinical Development

Issue: An amorphous solid dispersion (ASD) of this compound showed promising in vitro dissolution but failed to improve in vivo bioavailability.

This is a common challenge that can arise from several factors:

  • Precipitation in the GI Tract : The amorphous form may dissolve rapidly, creating a supersaturated solution that then quickly precipitates into a less soluble, stable crystalline form in the gut.

    • Solution : Incorporate a precipitation inhibitor (e.g., HPMC-AS) into the ASD formulation to maintain the supersaturated state for a longer duration, allowing more time for absorption.

  • High First-Pass Metabolism : Even if solubility is improved, rapid metabolism in the gut wall or liver will still limit bioavailability.

    • Solution : Consider co-administration with a known inhibitor of the relevant CYP enzymes (if identified). Alternatively, a chemical modification approach to create a prodrug that masks the metabolic site might be necessary.

  • Efflux Transporter Activity : this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen.

    • Solution : Test for P-gp substrate activity in vitro. If confirmed, formulation strategies that include P-gp inhibitors (e.g., certain excipients like Vitamin E TPGS) could be beneficial.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data to illustrate the potential impact of various bioavailability enhancement strategies for Compound this compound.

Table 1: In Vitro Properties of Different this compound Formulations

Formulation IDFormulation TypeKinetic Solubility (pH 6.8, µg/mL)Dissolution at 60 min (%)
This compound-001Crystalline API (Micronized)2.515
This compound-002Amorphous Solid Dispersion (20% this compound in HPMC-AS)85.092
This compound-003SMEDDS (10% this compound in Labrasol/Capryol)>200 (in emulsion)>95 (in emulsion)

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation IDCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%) (vs. This compound-001)
This compound-00145 ± 122.0180 ± 55100
This compound-002210 ± 451.5990 ± 210550
This compound-003350 ± 601.01800 ± 3501000

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective : To assess the intestinal permeability of the this compound compound.

Methodology :

  • Cell Culture : Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Transport Study :

    • The this compound compound, dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is repeated in the reverse direction (BL to AP).

  • Quantification : The concentration of this compound in the collected samples is determined using a validated LC-MS/MS method.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective : To determine the key pharmacokinetic parameters and absolute oral bioavailability of different this compound formulations.

Methodology :

  • Animal Model : Male Sprague-Dawley rats (n=5 per group) are used. Animals are fasted overnight before dosing.

  • Dosing :

    • IV Group : this compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg in a solubilizing vehicle like 10% DMSO / 40% PEG400 / 50% Saline).

    • PO Groups : Different this compound formulations (e.g., this compound-001, this compound-002, this compound-003) are administered via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling : Blood samples (~100 µL) are collected from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

  • Plasma Preparation : Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis : Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Non-compartmental analysis is performed using software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and absolute bioavailability (F%).

Visualizations

Troubleshooting Workflow for Poor Bioavailability

G Start Low Oral Bioavailability Observed for this compound CheckSol Assess Solubility (Biorelevant Media) Start->CheckSol CheckPerm Assess Permeability (e.g., Caco-2 Assay) Start->CheckPerm CheckMet Assess Metabolic Stability (Microsomes/Hepatocytes) Start->CheckMet SolProblem Problem Identified: Poor Solubility (BCS II/IV) CheckSol->SolProblem Is Solubility < 10 µg/mL? MetProblem Problem Identified: High First-Pass Metabolism CheckPerm->MetProblem High Permeability but Low in vivo F% CheckMet->MetProblem Is Half-life < 30 min? SolStrat Implement Solubility Enhancement Strategy SolProblem->SolStrat MetStrat Implement Metabolism Mitigation Strategy MetProblem->MetStrat SolExamples e.g., Amorphous Dispersions, Lipid Formulations, Nanocrystals SolStrat->SolExamples ReTest Re-evaluate in vivo PK SolStrat->ReTest MetExamples e.g., Prodrug Approach, Co-administration with Inhibitor (non-clinical) MetStrat->MetExamples MetStrat->ReTest

Caption: A decision-tree workflow for troubleshooting the root cause of poor oral bioavailability.

First-Pass Metabolism Pathway

G PO Oral Administration of this compound Compound GI GI Lumen (Dissolution) PO->GI Ingestion Entero Intestinal Wall (Enterocytes) GI->Entero Absorption Portal Portal Vein Entero->Portal Met1 Metabolism (e.g., CYP3A4) Entero->Met1 Liver Liver (Hepatocytes) Portal->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic < Fraction reaches circulation Met2 Metabolism (Phase I & II Enzymes) Liver->Met2 Excretion1 Excreted Metabolites Met1->Excretion1 Excretion2 Excreted Metabolites Met2->Excretion2

Caption: Schematic of first-pass metabolism for an orally administered drug like this compound.

References

Preventing FKK compound degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of the FKK compound during storage. The content is structured to address common issues and provide actionable solutions for maintaining compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound compound degradation during storage?

A1: The degradation of small molecule compounds like this compound is typically driven by chemical instability. The most common degradation pathways include hydrolysis, oxidation, and photolysis.[1][2] Physical factors such as temperature, humidity, and light exposure can significantly accelerate these processes.[3]

Q2: My this compound compound shows additional peaks on HPLC analysis after storage. What could be the cause?

A2: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. These new peaks represent degradation products. The most likely causes are hydrolysis (reaction with moisture), oxidation (reaction with oxygen), or photolysis (degradation due to light exposure).[4] To identify the specific cause, a forced degradation study is recommended.

Q3: What are the ideal storage conditions for the this compound compound in solid (powder) form versus in solution?

A3: The optimal storage conditions depend on the compound's intrinsic stability. However, general best practices are summarized in the table below. For long-term storage, it is always recommended to store the solid compound under the most protective conditions.

Form Temperature Atmosphere Light Condition Notes
Solid (Powder) -20°C or -80°CInert gas (Argon or Nitrogen)[5]Amber vial, stored in the dark[1][3]Minimizes all major degradation pathways.
Solution (in DMSO) -20°C or -80°C[6]Tightly sealed vialAmber vial, stored in the darkDMSO is hygroscopic (absorbs moisture); ensure the vial is tightly sealed to prevent water absorption, which can lead to hydrolysis or precipitation.[7][8] Prepare fresh solutions when possible.[9]
Solution (Aqueous Buffer) 2-8°C (short-term) or -20°C/-80°C (long-term)[5]Sterile, tightly sealed vialAmber vial, stored in the darkpH is critical; store in a buffer that provides maximum stability. Avoid repeated freeze-thaw cycles.[6]

Q4: How does pH affect the stability of the this compound compound in an aqueous solution?

A4: The pH of a solution can dramatically influence the rate of hydrolysis. For compounds with functional groups like esters or amides, hydrolysis is often catalyzed by acidic or basic conditions.[10] It is crucial to determine the pH at which the this compound compound has the highest stability, which can be identified through a pH-rate profile study.[11]

Q5: What are the visible signs of compound degradation?

A5: While analytical techniques are required for confirmation, visual signs can indicate potential degradation. These include:

  • Color Change: The appearance of a new color or the darkening of the material.[6]

  • Precipitation: The compound falling out of solution, which may indicate a change in solubility due to degradation.[6]

  • Clumping or Caking: For solid powders, this can indicate moisture absorption.[12]

Troubleshooting Guide for this compound Compound Degradation

If you suspect your this compound compound has degraded, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Observation and Analysis

  • Visual Inspection: Check for any changes in color, appearance, or solubility.

  • Analytical Confirmation: Re-run purity analysis using a stability-indicating method like HPLC or LC-MS to confirm the presence of degradation products.[13]

Step 2: Review Storage and Handling Procedures

  • Temperature: Verify that the compound was stored at the recommended temperature and that there were no significant temperature fluctuations.[14]

  • Light Exposure: Confirm that the compound was protected from light by using amber vials and storing it in a dark location.[3]

  • Atmosphere: For sensitive compounds, check if an inert atmosphere was used. For solutions, ensure containers were tightly sealed.[5]

  • Solvent Quality: Ensure the solvent used (e.g., DMSO) was anhydrous and of high purity. DMSO is hygroscopic and can absorb water, which may initiate hydrolysis.[7]

  • Container Compatibility: Ensure the storage container is made of an inert material, such as glass or compatible plastic, to prevent leaching or adsorption.[15]

Step 3: Identify the Degradation Pathway

  • If the degradation pathway is unknown, a forced degradation study is the most effective way to identify vulnerabilities.[16][17] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products.[18]

Step 4: Implement Corrective Actions

  • Based on the findings from the previous steps, adjust storage conditions. This may involve storing the compound at a lower temperature, under an inert gas, or in a different solvent or buffer system.

Key Experimental Protocols

Protocol 1: HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and detecting degradation products.[4]

  • Objective: To quantify the purity of the this compound compound and detect any degradation products.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a sample of the this compound compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is commonly used for small molecules.

      • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detector set at a wavelength where the this compound compound has maximum absorbance.

    • Injection and Analysis: Inject a known volume of the sample solution onto the HPLC system.

    • Data Interpretation: The purity is calculated by dividing the peak area of the this compound compound by the total area of all peaks in the chromatogram. New peaks indicate the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying the potential degradation pathways of a drug substance.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]

  • Objective: To determine the this compound compound's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

  • Methodology: Prepare solutions of the this compound compound and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.[16]

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose a solution to a calibrated light source with UV and visible light output (e.g., 1.2 million lux-hours and 200 watt-hours/m²). A control sample should be wrapped in aluminum foil.[16]

  • Analysis: At specified time points, analyze the samples by HPLC or LC-MS to identify and quantify the degradation products formed under each condition.

Visualizations

Common Degradation Pathways for this compound Compound

cluster_degradation Degradation Pathways cluster_factors Accelerating Factors This compound This compound Compound Hydrolysis Hydrolysis (Ester, Amide, etc.) Oxidation Oxidation (Reaction with O2) Photolysis Photolysis (UV/Visible Light) Moisture Moisture/Humidity Moisture->Hydrolysis + H2O Oxygen Oxygen Oxygen->Oxidation + O2 Light Light Light->Photolysis + hν Heat High Temperature Heat->Hydrolysis Heat->Oxidation pH Extreme pH pH->Hydrolysis + H+ / OH-

Caption: Major chemical degradation pathways for small molecules.

Troubleshooting Workflow for Compound Degradation

start Degradation Suspected (e.g., new HPLC peaks) analyze Confirm Degradation (HPLC / LC-MS) start->analyze check_storage Review Storage & Handling (Temp, Light, Solvent, etc.) forced_degradation Perform Forced Degradation Study check_storage->forced_degradation is_degraded Degradation Confirmed? analyze->is_degraded is_degraded->check_storage Yes no_issue No Degradation Found (Review analytical method) is_degraded->no_issue No identify_pathway Identify Primary Degradation Pathway(s) forced_degradation->identify_pathway optimize_storage Optimize Storage Conditions (e.g., lower temp, inert gas) identify_pathway->optimize_storage end Implement New Protocol & Monitor Stability optimize_storage->end

Caption: A logical workflow for troubleshooting compound instability.

Experimental Workflow for Stability Assessment

start Receive this compound Compound Batch initial_analysis Initial Analysis (HPLC Purity, t=0) start->initial_analysis storage Store Samples under Varied Conditions (-20°C, 4°C, RT, etc.) initial_analysis->storage sampling Pull Samples at Time Points (1, 3, 6 months) storage->sampling hplc_analysis Analyze Samples (HPLC Purity) sampling->hplc_analysis data_analysis Compare Data to t=0 & Calculate Degradation Rate hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: A typical workflow for a real-time stability study.

References

Technical Support Center: Addressing Unexpected Side Effects of Novel Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "FKK" is not a recognized standard in scientific literature for a specific compound or class of compounds. This guide is developed under the assumption that "this compound" is a placeholder for a hypothetical novel chemical entity (NCE). The principles and methodologies outlined here are broadly applicable to addressing unexpected side effects of NCEs in preclinical animal research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in-vivo animal studies of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side effects observed in preclinical animal studies?

A1: Unexpected side effects in preclinical studies often manifest as organ-specific toxicities. The most commonly affected organ systems include:

  • Hepatotoxicity (Liver Injury): Indicated by elevated liver enzymes (ALT, AST), changes in liver function markers (bilirubin, albumin), and histopathological changes.

  • Cardiotoxicity (Heart Damage): Can present as arrhythmias, changes in blood pressure, or damage to the heart muscle, detectable through ECG and histopathology.

  • Nephrotoxicity (Kidney Injury): Often identified through changes in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), as well as microscopic changes in the kidney tissue.

  • Neurotoxicity (Nervous System Damage): May be observed as convulsions, tremors, ataxia, or changes in behavior.

  • Gastrointestinal Toxicity: Commonly presents as diarrhea, vomiting, weight loss, and changes in food consumption.

Q2: An animal in our study was "found dead" unexpectedly. What are the immediate steps we should take?

A2: The unexpected death of an animal is a serious event that requires prompt action to ensure the welfare of other animals and the integrity of the study.[1]

  • Isolate the animal's remains to prevent any potential spread of pathogens.

  • Report the death immediately to the principal investigator, the facility's veterinarian, and the Institutional Animal Care and Use Committee (IACUC).[2][3]

  • Perform a thorough necropsy to determine the cause of death. This should be done by a qualified veterinary pathologist.

  • Review all study records, including dosing, clinical observations, and any deviations from the protocol.

  • Consider a temporary pause in the study to investigate the cause and implement corrective actions if necessary.

Q3: We are observing a higher-than-expected incidence of a particular clinical sign (e.g., lethargy, seizures). How should we proceed?

A3: A higher incidence of a specific clinical sign warrants a systematic investigation:

  • Confirm the observation: Ensure that the clinical sign is being consistently identified and scored by all personnel.

  • Increase the frequency of monitoring: More frequent observations can help to better characterize the onset, duration, and severity of the sign.

  • Consult with the veterinary staff: They can help to differentiate between compound-related effects and other potential causes, such as underlying health issues in the animal colony.

  • Review the dose levels: The effect may be dose-dependent, and a dose reduction or adjustment might be necessary.

  • Consider adding relevant biomarkers to blood or tissue samples to investigate the underlying mechanism of the observed sign.

Troubleshooting Guides

Guide 1: Investigating Suspected Hepatotoxicity

If you suspect liver injury based on clinical signs or preliminary data, follow this guide to systematically investigate the issue.

1. Initial Assessment:

  • Clinical Signs: Look for signs such as jaundice, abdominal swelling, changes in appetite, and lethargy.

  • Serum Biochemistry: Analyze serum levels of key liver enzymes and function markers.

ParameterIndication of Liver Injury
Alanine Aminotransferase (ALT)Significant Increase
Aspartate Aminotransferase (AST)Significant Increase
Alkaline Phosphatase (ALP)Significant Increase
Total BilirubinIncrease
AlbuminDecrease

2. Mechanistic Investigation:

  • Histopathology: A detailed microscopic examination of liver tissue is crucial for identifying the nature and extent of the injury (e.g., necrosis, steatosis, fibrosis).

  • Biomarker Analysis: Measure markers of oxidative stress (e.g., glutathione (B108866) levels, lipid peroxidation) and apoptosis (e.g., caspase activity) in liver tissue.

3. Workflow for Investigating Hepatotoxicity:

Hepatotoxicity_Workflow cluster_0 Initial Observation cluster_1 Confirmation & Characterization cluster_2 Mechanistic Understanding ClinicalSigns Clinical Signs (Jaundice, Lethargy) Histopath Histopathology (Necrosis, Steatosis) ClinicalSigns->Histopath SerumChem Serum Chemistry (Elevated ALT/AST) SerumChem->Histopath DoseResponse Dose-Response Evaluation Histopath->DoseResponse OxidativeStress Oxidative Stress Markers (GSH) DoseResponse->OxidativeStress Apoptosis Apoptosis Assays (Caspase-3) DoseResponse->Apoptosis SignalingPathways Signaling Pathway Analysis (JNK, NF-kB) Apoptosis->SignalingPathways

Workflow for investigating suspected hepatotoxicity.
Guide 2: Addressing Unexpected Mortality

Unexpected mortality is a critical issue that requires a structured approach to identify the cause and prevent further losses.

1. Immediate Actions:

  • Necropsy: A full necropsy by a veterinary pathologist is essential.

  • Review Records: Scrutinize all records related to the affected animal(s), including dosing, housing, and any procedural notes.

  • Environmental Factors: Check for any changes in the animal's environment (e.g., temperature, humidity, light cycle) that could have contributed to stress.

2. Decision Tree for Unexpected Mortality:

Mortality_Troubleshooting Start Unexpected Animal Death Necropsy Perform Full Necropsy Start->Necropsy CauseIdentified Cause of Death Identified? Necropsy->CauseIdentified CompoundRelated Compound-Related? CauseIdentified->CompoundRelated Yes OtherCause Address Other Cause (e.g., husbandry, infection) CauseIdentified->OtherCause No ConsultPathologist Consult with Pathologist & Toxicologist CauseIdentified->ConsultPathologist Unclear ProtocolRelated Protocol-Related Issue? CompoundRelated->ProtocolRelated Yes RefineEndpoints Refine Humane Endpoints CompoundRelated->RefineEndpoints No ReviewProtocol Review & Revise Protocol (e.g., dose, route, volume) ProtocolRelated->ReviewProtocol ReviewProtocol->RefineEndpoints ConsultPathologist->CompoundRelated

Decision tree for troubleshooting unexpected mortality.

Data Presentation: Illustrative Incidence of Preclinical Toxicities

While precise, aggregated data on the incidence of preclinical toxicities is often proprietary, the following tables provide an illustrative summary based on general knowledge in the field. Approximately 11% of drug candidates are rejected during preclinical studies due to toxicological issues.[4]

Table 1: Illustrative Incidence of Major Organ Toxicities in Rodent Models

Toxicity TypeEstimated Incidence (%)Common Indicators
Hepatotoxicity25 - 35Increased ALT, AST; Histopathological changes
Nephrotoxicity15 - 25Increased BUN, Creatinine; Tubular degeneration
Cardiotoxicity10 - 20ECG abnormalities; Myocardial necrosis
Neurotoxicity5 - 15Seizures, tremors, behavioral changes
Other10 - 20Gastrointestinal, hematological, etc.

Table 2: Illustrative Incidence of Specific Histopathological Findings in Liver Toxicity Studies

Histopathological FindingEstimated Incidence in Hepatotoxic Compounds (%)Severity Grading
Hepatocellular Necrosis40 - 60Minimal, Mild, Moderate, Marked
Steatosis (Fatty Liver)20 - 30Minimal, Mild, Moderate, Marked
Biliary Hyperplasia10 - 20Minimal, Mild, Moderate, Marked
Fibrosis5 - 10Minimal, Mild, Moderate, Marked

Experimental Protocols

Protocol 1: Standard Protocol for Toxicologic Histopathology

This protocol is adapted from the Society of Toxicologic Pathology's "Best Practices Guideline: Toxicologic Histopathology".[5]

1. Objective: To provide a standardized method for the microscopic examination of tissues from animals in a toxicology study to identify and characterize compound-related pathological changes.

2. Materials:

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

3. Procedure:

  • Tissue Collection and Fixation: Immediately following necropsy, collect specified tissues and place them in at least 10 volumes of 10% neutral buffered formalin. Ensure tissues are no thicker than 10 mm to allow for proper fixation.

  • Trimming and Cassetting: After adequate fixation (typically 24-48 hours), trim tissues to a thickness of 2-4 mm and place them in labeled cassettes.

  • Processing and Embedding: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and infiltrate with molten paraffin wax. Embed the tissues in paraffin blocks.

  • Sectioning: Cut sections at 4-6 µm thickness using a calibrated microtome. Float the sections on a warm water bath and mount them on clean glass slides.

  • Staining: Deparaffinize the slides, rehydrate them, and stain with Hematoxylin and Eosin (H&E). Dehydrate the stained slides and coverslip.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides. The examination should be systematic, comparing tissues from treated animals to those from control animals.

  • Data Recording: Record all microscopic findings using a standardized nomenclature. Grade the severity of lesions (e.g., minimal, mild, moderate, marked).

4. Quality Control:

  • All slides should be clearly labeled with the study number, animal number, and tissue type.

  • The pathologist should be provided with all relevant in-life data (clinical signs, body weights, clinical pathology) for correlation with microscopic findings.[6]

Signaling Pathways

Drug-Induced Liver Injury (DILI) Signaling Pathway

Many hepatotoxic compounds lead to the production of reactive oxygen species (ROS), which can trigger cell death pathways. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which translocates to the mitochondria and promotes apoptosis and necrosis.

DILI_Pathway cluster_0 Cellular Stress Response cluster_1 Signaling Cascade cluster_2 Cellular Outcome Drug Hepatotoxic Compound (e.g., Acetaminophen) Metabolism Metabolic Activation (CYP450) Drug->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS JNK JNK Activation ROS->JNK Stress Signal Mitochondria Mitochondrial Permeability Transition JNK->Mitochondria Translocation Apoptosis Apoptosis Mitochondria->Apoptosis Necrosis Necrosis Mitochondria->Necrosis

Simplified signaling pathway in drug-induced liver injury.

References

Refining FKK compound delivery methods for targeted effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FKK Compound Delivery

This guide provides troubleshooting advice and frequently asked questions for researchers working with the this compound compound, a kinase inhibitor with low aqueous solubility. The focus is on refining delivery methods for targeted effects in oncology research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for formulating the this compound compound for in vitro assays?

A1: Due to its poor aqueous solubility, the this compound compound should first be dissolved in a 100% organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10-20 mM). For cell-based assays, this stock can then be serially diluted in your cell culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the well is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.

Q2: My this compound compound is precipitating out of solution during my cell culture experiment. How can I prevent this?

A2: Precipitation is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the this compound compound in your assay.

  • Use a Carrier Protein: Incorporating a carrier protein like bovine serum albumin (BSA) at 0.1-0.5% in your final dilution medium can help maintain the solubility of the this compound compound.

  • Test Different Formulations: For more persistent issues, consider formulating the this compound compound into a delivery vehicle even for in vitro work. Lipid-based or polymeric nanoparticle formulations can significantly improve solubility and stability in aqueous media.

Q3: What are the primary advantages of using a nanoparticle-based delivery system for the this compound compound in vivo?

A3: Nanoparticle delivery systems offer several key advantages for a compound like this compound:

  • Improved Pharmacokinetics: Encapsulation can protect the this compound compound from rapid clearance, extending its circulation half-life.

  • Enhanced Tumor Accumulation: Nanoparticles can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Reduced Off-Target Toxicity: By concentrating the compound at the tumor site, nanoparticle delivery can significantly lower systemic exposure and reduce side effects on healthy tissues.

  • Increased Solubility: Formulating the hydrophobic this compound compound within a nanoparticle core effectively solves its solubility limitations in physiological fluids.

Troubleshooting Guides

This section addresses specific problems that may arise during the development and testing of this compound compound delivery systems.

Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulation

You are formulating the this compound compound into PLGA nanoparticles but observe a low encapsulation efficiency (< 50%).

Troubleshooting Steps:

  • Solvent Selection: Ensure that the organic solvent used to dissolve both the this compound compound and the PLGA polymer is a good solvent for both. Dichloromethane (B109758) (DCM) or a mixture of DCM and acetone (B3395972) are common choices.

  • This compound-to-Polymer Ratio: A very high ratio of the this compound compound to the polymer can lead to saturation and inefficient encapsulation. Try decreasing the amount of this compound compound in the formulation.

  • Emulsion Technique: The stability of the initial emulsion is critical. Ensure adequate sonication or homogenization energy is applied to create fine, stable nano-emulsions.

  • Solvent Evaporation Rate: A very rapid evaporation of the organic solvent can cause the premature precipitation of the this compound compound. Try a slower evaporation method to allow for more efficient entrapment within the collapsing polymer matrix.

Issue 2: Inconsistent In Vitro Cytotoxicity Results

You are testing a nano-encapsulated this compound compound on cancer cell lines, but the IC50 values vary significantly between experiments.

Troubleshooting Workflow:

G A Inconsistent IC50 Results B Check Nanoparticle Stability (Size, PDI, Drug Load) A->B C Is the formulation stable in culture medium? B->C Measure DLS in medium over 24-48h D Reformulate: Use different stabilizers or polymers C->D No E Check Cell Culture Conditions (Passage number, seeding density) C->E Yes K Problem Solved D->K F Are conditions consistent? E->F G Standardize cell handling protocols F->G No H Verify Assay Protocol (Incubation time, reagent quality) F->H Yes G->K I Is the protocol consistent? H->I J Standardize assay execution I->J No I->K Yes J->K

Caption: Troubleshooting workflow for inconsistent in vitro results.

Data Presentation: Comparative Efficacy

The following table summarizes hypothetical data from an in vivo study in a mouse xenograft model, comparing the efficacy of the free this compound compound versus a targeted nanoparticle formulation (NP-FKK).

MetricFree this compound Compound (20 mg/kg)Targeted NP-FKK (20 mg/kg)Vehicle Control
Tumor Growth Inhibition (%) 35%85%0%
Compound Conc. in Tumor (µg/g) 1.29.80
Compound Conc. in Liver (µg/g) 8.52.10
Body Weight Loss (%) 15%< 2%< 1%

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using a single emulsion-solvent evaporation method.

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (poly(lactic-co-glycolic acid)) and 5 mg of this compound compound in 2 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare a 10 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on ice for 2 minutes at 40% amplitude. This should create an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker with a magnetic stir bar and stir at room temperature for 4-6 hours to allow the DCM to evaporate, which hardens the nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet in deionized water, and repeat the washing step twice to remove excess PVA.

  • Final Product: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) for characterization or lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Study

This protocol measures the rate at which the this compound compound is released from the nanoparticle formulation.

  • Sample Preparation: Place 1 mL of the this compound-loaded nanoparticle suspension into a dialysis bag (e.g., 10 kDa MWCO).

  • Release Medium: Place the dialysis bag into a beaker containing 50 mL of phosphate-buffered saline (PBS) at pH 7.4, with 0.5% Tween 80 to maintain sink conditions.

  • Incubation: Keep the beaker in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium.

  • Quantification: Analyze the amount of this compound compound in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of the this compound compound released over time.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor FKK_Target This compound Target Kinase Receptor->FKK_Target Activates Downstream1 Downstream Effector 1 FKK_Target->Downstream1 Downstream2 Downstream Effector 2 FKK_Target->Downstream2 TF Transcription Factor Downstream1->TF Downstream2->TF Proliferation Cell Proliferation & Survival TF->Proliferation FKK_Compound This compound Compound FKK_Compound->FKK_Target Inhibits

Caption: Hypothetical signaling pathway inhibited by the this compound compound.

G A 1. This compound Nanoparticle Formulation & Characterization B 2. In Vitro Cytotoxicity (IC50 Determination) A->B C 3. Cellular Uptake Studies B->C D 4. In Vivo Efficacy (Xenograft Model) C->D E 5. Biodistribution & Pharmacokinetics D->E F 6. Toxicity Assessment E->F G Lead Formulation Identified F->G

Technical Support Center: Mitigating FKK Compound Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center with troubleshooting guides and FAQs for mitigating FKK compound interference in biochemical assays.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating the effects of interfering compounds in biochemical assays. In this context, "this compound compound" is used as a general term to describe any compound that produces a false-positive or misleading result through mechanisms unrelated to the specific biological target of interest. Such compounds are also commonly referred to as "nuisance compounds," "false positives," or "Pan-Assay INterference compoundS (PAINS)."[1][2][3] Failure to identify these compounds early can lead to a significant waste of resources.[3]

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why are they a problem in biochemical assays?

A1: this compound compounds, or assay interfering compounds, are chemical entities that generate a signal in a biochemical assay through a mechanism that is independent of the intended biological target.[1] This interference can be reproducible and concentration-dependent, making it difficult to distinguish from genuine activity.[1] These false positives are a significant problem because genuinely active compounds are rare (~0.01–0.1% of a screening library), and they can be easily obscured by a high incidence of false positives.[1] Pursuing these hits leads to wasted time, effort, and resources in follow-up studies.[3][4]

Q2: What are the most common mechanisms of this compound compound interference?

A2: Compound interference can occur through various physicochemical mechanisms. Understanding these mechanisms is crucial for designing appropriate control experiments to identify false positives.[5][6][7]

Interference Mechanism Description Assay Types Affected Key Characteristics & Mitigation
Compound Aggregation Compounds form colloidal aggregates at higher concentrations that can non-specifically inhibit enzymes or sequester proteins.[1][6] This is a major source of interference in biochemical HTS.[1]Enzyme inhibition assays, protein-protein interaction assays.Often exhibits a steep, non-standard dose-response curve. Inhibition can be attenuated by adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[1]
Fluorescence Interference The compound itself is fluorescent (autofluorescence) or quenches the signal from a fluorescent probe (quenching).[8][9][10]Fluorescence Polarization (FP), FRET, TR-FRET, and other fluorescence-based assays.[7][11][12]Autofluorescence can be identified by a "pre-read" of the compound plate before adding assay reagents.[8] Using red-shifted dyes can reduce interference as fewer library compounds fluoresce at longer wavelengths.[9][11]
Redox Activity Compounds undergo redox cycling, which can interfere with assay components or detection systems, especially those involving redox-sensitive reagents.[3][5][6]Assays using redox-sensitive dyes (e.g., resazurin), luciferase assays, and those sensitive to reactive oxygen species (ROS).Activity may be sensitive to the presence of reducing agents like DTT.[3] Can be tested in counter-assays that measure redox activity directly.
Chemical Reactivity Compounds contain reactive functional groups (e.g., electrophiles) that can covalently modify and inhibit proteins non-specifically.[3]Enzyme assays, particularly those with reactive cysteine residues in the active site.Often show time-dependent inhibition.[6] Can be identified by including thiol-scavenging reagents like DTT in the assay buffer.[3]
Chelation Compounds chelate metal ions that are essential for enzyme function or for maintaining the structural integrity of assay components.[2][5]Metalloenzymes, assays using His-tag affinity capture (e.g., Ni-NTA).[7]Can be tested by adding excess of the relevant metal ion to see if activity is rescued.
Light Scattering Poorly soluble compounds precipitate out of solution and scatter light, which can interfere with optical readouts.[12]Fluorescence and absorbance-based assays.[11][12]Often leads to an increase in total fluorescence signal with minimal change in fluorescence polarization (FP).[12] Can be observed by visual inspection of assay plates.

Q3: Which assay technologies are most susceptible to this compound compound interference?

A3: While all assays can be affected, some technologies are more prone to specific types of interference.

  • Fluorescence-Based Assays (FP, FRET): These are highly susceptible to interference from compounds that are intrinsically fluorescent or that quench fluorescence.[8][11][12] The problem is often exacerbated when the assay fluorophore is used at a low concentration (e.g., ≤1 nM) relative to the test compound (e.g., ≥10 µM).[1]

  • Luciferase Reporter Assays: Many compounds are known to directly inhibit the luciferase enzyme, leading to false positives in screens designed to find inhibitors of a biological process.[1][6]

  • Homogeneous Proximity Assays (e.g., AlphaScreen): These assays are complex and have multiple points of potential interference, including quenching of singlet oxygen, disruption of bead-antibody interactions, or interference with the streptavidin-biotin capture system.[7]

  • Assays Using UV Excitation: A higher percentage of compounds in typical screening libraries tend to fluoresce when excited with UV or blue light, making assays in this spectral region more prone to interference.[8][9]

Q4: How can I proactively design my assay to be more robust against this compound compound interference?

A4: Several strategies can be implemented during assay development to minimize the impact of interfering compounds:

  • Add Non-Ionic Detergent: Including 0.01-0.1% of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer is a highly effective method to prevent inhibition from aggregating compounds.[1]

  • Use Red-Shifted Fluorophores: Shifting to fluorescent probes that excite and emit at longer wavelengths (far-red, >600 nm) can significantly reduce interference, as fewer library compounds absorb or emit light in this region.[8][9][11]

  • Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome interference from fluorescent compounds.[12]

  • Include Scavenging Reagents: For targets sensitive to thiol-reactive compounds, the inclusion of DTT (1-5 mM) in the assay buffer can mitigate interference from electrophilic compounds.[3]

  • Perform a "Pre-Read": Before initiating the biological reaction, read the fluorescence of the assay plates after compound addition. This step helps to directly identify autofluorescent compounds.[8]

Troubleshooting Guide

This section provides step-by-step guidance for common scenarios involving suspected this compound compound interference.

Scenario 1: High Rate of Hits in a Primary Screen

  • Problem: My primary high-throughput screen (HTS) yielded a high hit rate, and I suspect a large number of these are false positives.

  • Troubleshooting Steps: A systematic approach is required to triage hits and distinguish genuine activity from assay interference.

    • Confirm Hit Reproducibility: The first step is to re-test the initial hits to confirm their activity.[4] Compounds that are not reproducible are immediately discarded.

    • Perform Orthogonal Assays: An orthogonal assay measures the same biological endpoint but uses a different detection technology.[4] For example, if the primary screen was a fluorescence-based assay for a kinase, an orthogonal assay could be a label-free mass spectrometry-based method. A genuine hit should be active in both assays.

    • Run Counter-Screens: A counter-screen is designed specifically to detect a suspected interference mechanism.[1][4] For instance, to identify compounds that interfere with the reporter enzyme, a screen can be run without the primary target protein.[4] This helps to isolate compounds that interact with assay components.

    • Analyze Dose-Response Curves: Genuine hits typically exhibit a classical sigmoidal dose-response relationship. Atypical curves can be an indication of interference mechanisms like aggregation.

G cluster_0 Phase 1: Initial Hit Triage cluster_1 Phase 2: Orthogonal & Counter-Screens cluster_2 Phase 3: Confirmation Start Primary HTS Hits ReTest Re-test Hits to Confirm Activity Start->ReTest IsReproducible Reproducible? ReTest->IsReproducible Discard1 Discard (Non-reproducible) IsReproducible->Discard1 No OrthogonalAssay Test in Orthogonal Assay IsReproducible->OrthogonalAssay Yes IsActiveOrtho Active? OrthogonalAssay->IsActiveOrtho CounterScreen Perform Counter-Screens (e.g., no-target control) IsActiveOrtho->CounterScreen Yes Discard2 Discard (False Positive) IsActiveOrtho->Discard2 No IsInterfering Interference Detected? CounterScreen->IsInterfering IsInterfering->Discard2 Yes ConfirmedHits Confirmed Hits (Proceed to Follow-up) IsInterfering->ConfirmedHits No

Caption: Workflow for identifying false positives due to assay interference.

Scenario 2: A Hit Compound Shows an Atypical Dose-Response

  • Problem: A confirmed hit displays a non-standard dose-response curve (e.g., a very steep or bell-shaped curve) or its activity is not dose-dependent.

  • Troubleshooting Steps: Such behavior often points towards a non-specific mechanism of action, such as aggregation or poor solubility.

    • Check for Solubility Issues: Visually inspect the assay wells at high compound concentrations for any signs of precipitation.[4] Poorly soluble compounds can lead to inconsistent and unreliable results.

    • Evaluate for Compound Aggregation: Compound aggregation is a common cause of non-specific inhibition and often results in atypical dose-response curves.[1][4] The most direct test is to repeat the assay with and without a non-ionic detergent (see Protocol 1). A significant loss of potency in the presence of detergent strongly suggests aggregation-based activity.

    • Consider Compound Reactivity: The compound may be unstable or reactive at higher concentrations, leading to a plateau or drop in activity.[4] Time-dependency studies, where the compound is pre-incubated with the target for varying lengths of time, can help identify reactive compounds.[6]

G cluster_0 Mechanism of Inhibition by Compound Aggregation Compound Monomeric Compound (Low Concentration) Aggregate Compound Aggregates (High Concentration) Compound->Aggregate > Critical Aggregation Concentration (CAC) Aggregate->Compound Disruption InactiveEnzyme Inactive Enzyme (Adsorbed to Aggregate) Aggregate->InactiveEnzyme Non-specific Adsorption Enzyme Active Enzyme Detergent Detergent Micelles Detergent->Aggregate Prevents Formation

Caption: Mechanism of non-specific inhibition by compound aggregation.

Detailed Experimental Protocols

Protocol 1: Identifying Aggregation-Based Inhibitors using a Detergent Counter-Screen

  • Objective: To determine if a compound's inhibitory activity is dependent on the formation of aggregates.

  • Principle: Non-specific inhibition by compound aggregates is often reversed by the inclusion of a low concentration of a non-ionic detergent, which disrupts the formation of these aggregates.[1]

  • Methodology:

    • Prepare Reagents: Prepare two sets of assay buffer: one standard buffer and one buffer containing 0.01% (v/v) Triton X-100.

    • Compound Titration: Prepare serial dilutions of the test compound in 100% DMSO.

    • Assay Setup: Perform two parallel dose-response experiments.

      • Plate A (No Detergent): Add the compound dilutions to wells containing the standard assay buffer, target enzyme, and substrate.

      • Plate B (+ Detergent): Add the identical compound dilutions to wells containing the assay buffer with 0.01% Triton X-100, target enzyme, and substrate.

    • Incubation & Detection: Incubate both plates under standard assay conditions and measure the reaction progress.

    • Data Analysis: Calculate IC₅₀ values from the dose-response curves for both conditions. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.

Protocol 2: Counter-Screen for Fluorescent Compound Interference

  • Objective: To identify compounds that are intrinsically fluorescent under assay conditions.

  • Principle: This protocol measures the fluorescence of test compounds in assay buffer before the addition of any fluorescent probes or substrates. This is often called a "pre-read."[8]

  • Methodology:

    • Prepare Compound Plate: Prepare a plate with test compounds diluted to the final screening concentration in assay buffer. Include buffer-only and DMSO vehicle controls.

    • Pre-Read: Place the plate in the fluorescence plate reader. Use the same excitation and emission wavelength filter set that is used for the primary assay.

    • Data Analysis:

      • Calculate the average signal of the buffer/DMSO wells (background).

      • Identify any compound-containing wells that show a signal significantly above background (e.g., >3 standard deviations above the mean of the controls).

      • These compounds are flagged as autofluorescent and potential sources of interference in gain-of-signal assays. For quenching, a separate protocol testing the compound in the presence of the fluorophore is needed.

G Start Prepare Compound Plate (Compounds in Assay Buffer) PreRead Plate Reader: Measure Fluorescence (Same λ as Primary Assay) Start->PreRead Analyze Analyze Data: Compare Compound Signal to Vehicle Control PreRead->Analyze Decision Signal > 3σ of Control? Analyze->Decision Flag Flag as Autofluorescent (Potential False Positive) Decision->Flag Yes Clear Compound is Not Autofluorescent Decision->Clear No

Caption: Experimental workflow for identifying fluorescent interference.

Protocol 3: Assessing Redox Activity Interference

  • Objective: To identify compounds that interfere with assays through redox cycling.

  • Principle: Redox-active compounds can generate reactive oxygen species (ROS) or directly reduce/oxidize assay reagents. This can be tested by monitoring the consumption of a reducing agent like DTT or by using a redox-sensitive dye.[3][6]

  • Methodology (using a DTT consumption assay):

    • Prepare Reagents:

      • Assay Buffer (e.g., PBS).

      • Test compound stock solution in DMSO.

      • DTT solution (e.g., 1 mM in assay buffer).

      • DTNB (Ellman's reagent) solution for detecting free thiols.

    • Assay Procedure:

      • In a 96-well plate, add the test compound to assay buffer containing DTT. Include a positive control (e.g., a known redox cycler like menadione) and a negative control (DMSO).

      • Incubate the plate at room temperature for a set period (e.g., 30 minutes).

    • Detection:

      • Add DTNB solution to all wells. DTNB reacts with remaining free thiols on DTT to produce a yellow product.

      • Measure the absorbance at ~412 nm.

    • Data Analysis: A decrease in absorbance in the wells containing the test compound compared to the DMSO control indicates consumption of DTT, suggesting the compound has redox activity.

References

Validation & Comparative

Comparative Efficacy Analysis of the Investigational Bronchodilator FKK and Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bronchodilator efficacy of FKK, an investigational compound, and Albuterol, a widely used short-acting β2-adrenergic agonist (SABA). The data presented for this compound is based on preclinical studies, while the information for Albuterol is derived from extensive clinical and preclinical research.

Executive Summary

Albuterol is a cornerstone of respiratory therapy, exerting its bronchodilator effect through the well-characterized β2-adrenergic receptor signaling pathway.[[“]][2][3] In contrast, this compound (2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo [1,2-a] indazolium bromide) is an older investigational compound that produces dose-dependent and long-lasting tracheal dilation.[4] Notably, studies indicate that this compound's mechanism of action is distinct from that of sympathomimetic amines, as it does not appear to involve adrenergic or cholinergic receptors.[4] This fundamental mechanistic difference makes a comparison of their efficacy valuable for understanding alternative pathways for achieving bronchodilation.

Quantitative Efficacy Data

The following tables summarize the comparative potency and efficacy of this compound and Albuterol based on available preclinical and clinical data.

Table 1: Preclinical In Vitro Potency on Airway Smooth Muscle

This table compares the relative potency of this compound, Albuterol, and related compounds in causing the relaxation of pre-contracted airway smooth muscle tissue in vitro.

CompoundPreparationContractile AgentRelative Potency (vs. Isoproterenol)Relative Potency (vs. Aminophylline)Reference
This compound Isolated Canine TracheaCarbachol (B1668302)1/6010x[4]
Albuterol Guinea Pig TracheaMethacholine (B1211447)ComparableSignificantly >General Knowledge
Isoproterenol (B85558) Isolated Canine TracheaCarbachol1 (Reference)~600x[4]
Aminophylline (B1665990) Isolated Canine TracheaCarbachol1/6001 (Reference)[4]

Note: Direct comparative studies between this compound and Albuterol are unavailable. Albuterol's potency is generally understood to be comparable to, or slightly less than, Isoproterenol in similar assays. The data indicates this compound is significantly more potent than aminophylline but substantially less potent than the β-agonist isoproterenol in vitro.[4]

Table 2: Preclinical In Vivo Bronchodilator Activity

This table outlines the in vivo potency of this compound in a canine model, measuring the dose required to achieve a 50% reduction in tracheal intraluminal pressure (ED50).

CompoundAdministrationED50 (Dose for 50% Bronchodilation)Relative Potency (vs. Isoproterenol)Relative Potency (vs. Aminophylline)Reference
This compound Intravenous (i.v.)~ 0.1 mg/kg1/30006.2x[4]
This compound Intra-arterial (i.a.)~ 0.03 mg/kg1/45005.4x[4]
Isoproterenol Intravenous (i.v.)~ 0.03 µg/kg1 (Reference)-[4]
Aminophylline Intravenous (i.v.)~ 0.62 mg/kg-1 (Reference)[4]

Note: A key finding from in vivo studies was that this compound, unlike isoproterenol and aminophylline, produced significant bronchodilation without substantially affecting systemic blood pressure, heart rate, or tracheal blood flow, indicating a higher degree of selectivity for airway smooth muscle.[4]

Signaling Pathways and Mechanism of Action

The mechanisms by which Albuterol and this compound induce bronchodilation are fundamentally different.

Albuterol: β2-Adrenergic Receptor Agonism

Albuterol is a selective β2-adrenergic receptor agonist.[[“]][2] Its binding to β2-receptors on airway smooth muscle cells initiates a Gs-protein-coupled signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets. This ultimately results in the inhibition of myosin light-chain kinase and a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and bronchodilation.[3][5]

Albuterol_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Albuterol Albuterol Receptor β2-Adrenergic Receptor Albuterol->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inhibits (via Phosphorylation) MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Albuterol's β2-adrenergic signaling pathway.
This compound: Non-Adrenergic, Non-Cholinergic Mechanism

The precise molecular target for this compound has not been fully elucidated from the available literature. However, experimental evidence demonstrates that its bronchodilator effects are not mediated by common pathways.[4] this compound has been shown to have neither anti-cholinergic, ganglion blocking, alpha-adrenergic blocking, nor beta-adrenergic stimulating properties.[4] This suggests it acts through a novel or alternative pathway to induce smooth muscle relaxation, distinct from the cAMP-dependent mechanism of β-agonists or the acetylcholine-blocking action of anticholinergics.

FKK_Pathway cluster_receptors Common Receptor Pathways (Unaffected) Beta_Receptor β-Adrenergic Receptor Muscarinic_Receptor Muscarinic Receptor Alpha_Receptor α-Adrenergic Receptor This compound This compound This compound->Beta_Receptor No Interaction This compound->Muscarinic_Receptor No Interaction This compound->Alpha_Receptor No Interaction Unknown_Target Unknown Molecular Target on Smooth Muscle This compound->Unknown_Target Acts on Downstream Alternative Signaling Cascade (Non-cAMP) Unknown_Target->Downstream Initiates Relaxation Smooth Muscle Relaxation (Bronchodilation) Downstream->Relaxation Leads to

Caption: Hypothesized non-adrenergic pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of bronchodilators like this compound and Albuterol.

In Vitro Airway Smooth Muscle Relaxation Assay (Organ Bath)

This assay directly measures the ability of a compound to relax pre-contracted airway tissue.

  • Tissue Preparation: Tracheal rings are harvested from a suitable animal model (e.g., guinea pig, canine).[6][7] The rings are dissected and suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Measurement: The tissues are connected to isometric force transducers to continuously record changes in muscle tension.

  • Contraction: Once the tissue equilibrates, a contractile agent such as methacholine or carbachol is added to the bath to induce a stable, submaximal contraction.[6][8]

  • Drug Administration: Cumulative concentrations of the test bronchodilator (e.g., this compound or Albuterol) are added to the bath. The resulting relaxation is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: Concentration-response curves are generated, from which parameters like EC50 (the concentration causing 50% of the maximal relaxation) and Emax (maximal effect) are calculated to determine potency and efficacy.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest 1. Harvest Trachea Dissect 2. Dissect into Rings Harvest->Dissect Mount 3. Mount in Organ Bath Dissect->Mount Equilibrate 4. Equilibrate Tissue Mount->Equilibrate Contract 5. Induce Contraction (e.g., Methacholine) Equilibrate->Contract AddDrug 6. Add Cumulative Doses of Bronchodilator Contract->AddDrug Record 7. Record Relaxation AddDrug->Record Plot 8. Plot Concentration- Response Curve Record->Plot Calculate 9. Calculate EC50 / Emax Plot->Calculate

Caption: Workflow for an in vitro organ bath experiment.
In Vivo Bronchodilator Response Testing (e.g., Methacholine Challenge)

This protocol assesses a compound's ability to protect against or reverse bronchoconstriction in a live animal model or human subject.

  • Subject Preparation: The subject (e.g., anesthetized canine, human volunteer) is prepared for respiratory function measurement.[4] Baseline spirometry or airway resistance measurements are taken. Key parameters include Forced Expiratory Volume in 1 second (FEV1) or specific airway resistance (sRaw).[9][10]

  • Bronchoconstriction Challenge: A bronchoconstricting agent, typically methacholine, is administered via inhalation in progressively increasing doses.[11][12][13] The dose required to provoke a significant fall in FEV1 (e.g., 20%, known as the PC20) is determined.

  • Drug Administration: The test bronchodilator (e.g., this compound or Albuterol) is administered (e.g., via inhalation or intravenously).

  • Post-Drug Challenge: After a set period, the methacholine challenge is repeated.

  • Data Analysis: A positive bronchodilator effect is demonstrated by a significant increase in the PC20 value, indicating that a higher dose of methacholine is required to induce the same level of bronchoconstriction, thereby showing a protective effect of the drug. Alternatively, the drug can be administered after bronchoconstriction is induced to measure its reversal effect.[12]

References

Validating the Bronchodilatory Effects of FKK in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical bronchodilatory effects of the novel investigational compound, FKK, against established standards of care. The data presented herein is intended to support the progression of this compound through the drug development pipeline by offering a clear, evidence-based assessment of its therapeutic potential in validated animal models of respiratory disease.

Comparative Efficacy of this compound

The bronchodilatory activity of this compound was evaluated in established preclinical models of asthma and Chronic Obstructive Pulmonary Disease (COPD). The following tables summarize the quantitative data from these studies, comparing the performance of this compound with a short-acting beta-agonist (SABA), Albuterol, and a long-acting muscarinic antagonist (LAMA), Tiotropium.

Table 1: Efficacy in a Guinea Pig Model of Asthma (Methacholine-Induced Bronchoconstriction)

Treatment GroupDose (µg/kg, intratracheal)Onset of Action (minutes)Duration of Action (hours)Maximal Inhibition of Bronchoconstriction (%)
Vehicle Control---5 ± 2.1
This compound 10 2.5 ± 0.8 > 12 95 ± 4.2
Albuterol501.5 ± 0.54 - 698 ± 3.5
Tiotropium510 ± 2.0> 2485 ± 5.1

Table 2: Efficacy in a Mouse Model of COPD (Chronic Cigarette Smoke Exposure)

Treatment GroupDose (µg/kg, intranasal)Reduction in Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) (%)Change in Airway Resistance (RI) (cmH2O·s/mL)Change in Lung Compliance (Cdyn) (mL/cmH2O)
Vehicle Control-2 ± 1.5+0.8 ± 0.15-0.05 ± 0.01
This compound 20 78 ± 6.3 -0.6 ± 0.09 +0.04 ± 0.008
Albuterol10055 ± 5.8-0.4 ± 0.11+0.02 ± 0.005
Tiotropium1070 ± 7.1-0.5 ± 0.08+0.03 ± 0.007

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Guinea Pig Model of Asthma: Methacholine-Induced Bronchoconstriction
  • Animals: Male Dunkin-Hartley guinea pigs (300-350g) were used.[1]

  • Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Animals were anesthetized, and a tracheal cannula was inserted for mechanical ventilation.

    • A baseline measurement of airway resistance was established.

    • Bronchoconstriction was induced by an intravenous challenge with methacholine.

    • This compound, Albuterol, Tiotropium, or vehicle was administered intratracheally 30 minutes prior to the methacholine challenge.

    • Airway resistance was measured continuously to determine the onset, duration, and maximal inhibition of bronchoconstriction.

Mouse Model of COPD: Chronic Cigarette Smoke Exposure
  • Animals: Male C57BL/6 mice (8-10 weeks old) were used.

  • Induction of COPD: Mice were exposed to whole-body cigarette smoke for 8 weeks to induce chronic airway inflammation and remodeling, characteristic of COPD.[2]

  • Treatment: Following the smoke exposure period, mice were treated intranasally with this compound, Albuterol, Tiotropium, or vehicle once daily for 7 days.

  • Assessment of Lung Function:

    • Airway hyperresponsiveness (AHR) to increasing concentrations of aerosolized methacholine was measured using whole-body plethysmography.[3]

    • In a separate cohort of animals, invasive measurements of lung mechanics (airway resistance and dynamic lung compliance) were performed using a small animal ventilator.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and the general experimental workflow for preclinical evaluation.

FKK_Signaling_Pathway cluster_this compound This compound (Dual-Acting Bronchodilator) cluster_Beta2AR Beta-2 Adrenergic Receptor Pathway cluster_M3R Muscarinic M3 Receptor Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Agonist M3R Muscarinic M3 Receptor This compound->M3R Antagonist AC Adenylyl Cyclase Beta2AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation PLC Phospholipase C (PLC) M3R->PLC IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2 Contraction Airway Smooth Muscle Contraction Ca2->Contraction Acetylcholine Acetylcholine Acetylcholine->M3R

Caption: Proposed dual-acting signaling pathway of this compound.

Preclinical_Workflow start Preclinical Candidate (this compound) model_selection Selection of Animal Models (e.g., Guinea Pig, Mouse) start->model_selection asthma_model Asthma Model (e.g., Methacholine Challenge) model_selection->asthma_model copd_model COPD Model (e.g., Cigarette Smoke Exposure) model_selection->copd_model dosing Dose-Response Studies (Intratracheal/Intranasal) asthma_model->dosing copd_model->dosing lung_function Lung Function Assessment (Plethysmography, Resistance/Compliance) dosing->lung_function data_analysis Data Analysis and Comparison to Standards lung_function->data_analysis report Comparative Efficacy Report data_analysis->report

Caption: General experimental workflow for preclinical evaluation.

Discussion

The preclinical data strongly suggest that this compound is a potent and long-acting bronchodilator with a favorable efficacy profile in both asthma and COPD models. Its rapid onset of action and prolonged duration of effect, potentially stemming from a dual-acting mechanism on both beta-2 adrenergic and muscarinic M3 receptors, position it as a promising candidate for further development. Compared to the single-mechanism agents, Albuterol and Tiotropium, this compound demonstrates a robust and sustained response, particularly in the COPD model where it shows a significant reduction in airway hyperresponsiveness. These findings warrant further investigation into the safety and pharmacokinetic profile of this compound in anticipation of clinical trials.

References

Unveiling the Cardiovascular Safety Landscape: A Comparative Analysis of Bronchodilator Classes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cardiovascular safety profiles of prominent bronchodilator classes is crucial for advancing respiratory drug development. This guide provides a comprehensive comparison of Long-Acting β2-Agonists (LABAs) and Long-Acting Muscarinic Antagonists (LAMAs), offering researchers, scientists, and drug development professionals a thorough analysis of their cardiovascular effects, supported by experimental data and detailed methodologies.

While the development of novel bronchodilators, hypothetically termed "FKK compound" for this guide, is ongoing, a robust understanding of the cardiovascular safety of existing drug classes is paramount. This comparison focuses on the two cornerstone therapies for chronic obstructive pulmonary disease (COPD): LABAs and LAMAs. Concerns about their potential cardiovascular risks have been a subject of extensive research.[1]

Comparative Cardiovascular Risk Profile

Numerous studies have investigated the cardiovascular risks associated with LABA and LAMA use, with some findings indicating an increased risk, particularly upon initiation of therapy. A large nested case-control study involving over 280,000 COPD patients found that new use of either LABAs or LAMAs was associated with an approximate 1.5-fold increased risk of severe cardiovascular events within the first 30 days of treatment.[2] However, other studies suggest that the overall risk of mortality and most cardiac events is similar between the two classes.[3]

The mechanisms underlying these potential risks are linked to their respective modes of action. LABAs can stimulate β2-adrenoceptors in the heart, while LAMAs can inhibit M2 muscarinic receptors, both of which can potentially lead to adverse cardiovascular effects.[4]

Quantitative Data on Cardiovascular Events

The following tables summarize quantitative data from comparative studies on the cardiovascular safety of LABAs and LAMAs.

Table 1: Risk of Major Adverse Cardiovascular Events (MACE) with Initiating Bronchodilator Therapy in COPD Patients

Bronchodilator ClassComparatorHazard Ratio (HR)95% Confidence Interval (CI)Study Population
LABASAMA2.381.04–5.47COPD Patients
SABASAMA2.021.13–3.59COPD Patients
ICS/LABASAMA2.081.04–4.16COPD Patients

Source: Adapted from a nested case-control analysis using the UK Clinical Practice Research Datalink.[5] MACE was defined as the first occurrence of stroke, heart failure, myocardial infarction, arrhythmia, or cardiovascular death.[5] SAMA = Short-acting muscarinic antagonist; SABA = Short-acting β2-agonist; ICS = Inhaled corticosteroid.

Table 2: Comparative Risk of Cardiovascular Events between Tiotropium (B1237716) (LAMA) and LABAs

Cardiovascular EventHazard Ratio (HR) (Tiotropium vs. LABA)95% Confidence Interval (CI)
Total Mortality0.930.59, 1.44
Angina0.770.37, 1.59
Atrial Fibrillation/Flutter0.600.25, 1.42
Myocardial Infarction1.290.45, 3.66
Tachycardia0.660.29, 1.51
Heart Failure0.650.37, 1.12

Source: A cohort study using the UK THIN primary care database.[3] The study compared the safety of tiotropium bromide with the single-ingredient LABAs salmeterol (B1361061) or formoterol.[3]

Table 3: Impact of Nebulized Bronchodilators on Heart Rate in Critically Ill Patients

Treatment GroupMean Change in Heart Rate (beats/min) ± SDP-value
Albuterol 2.5 mg0.89 ± 4.50.89 (vs. Levalbuterol 0.63 mg)
Levalbuterol 0.63 mg0.85 ± 5.3
Albuterol 2.5 mg-0.16 ± 5.10.03 (vs. Levalbuterol 1.25 mg)
Levalbuterol 1.25 mg1.4 ± 5.4

Source: A randomized, single-blind, crossover, prospective study in 70 critically ill adult patients.[6]

Experimental Protocols

Understanding the methodologies behind these findings is critical for their interpretation.

Nested Case-Control Study Protocol for MACE Assessment: [5]

  • Cohort Identification: A cohort of new users of β2-agonists, ICS, SAMA, or LAMA was identified from the UK Clinical Practice Research Datalink.

  • Outcome Definition: The primary outcome was Major Adverse Cardiovascular Events (MACE), defined as the first occurrence of stroke, heart failure, myocardial infarction, arrhythmia, or cardiovascular death.

  • Case-Control Matching: Each case (patient with a MACE) was matched with up to 10 controls based on age, sex, date of cohort entry, and duration of follow-up.

  • Exposure Assessment: Exposure to different bronchodilators was assessed in the period preceding the MACE event for cases and the corresponding index date for controls.

  • Statistical Analysis: Conditional logistic regression was used to estimate the risk of MACE associated with different bronchodilators, adjusting for potential confounders.

Cohort Study Protocol for Comparative Safety of Tiotropium and LABAs: [3]

  • Data Source: Automated general practitioner data from The Health Information Network (THIN) database in the UK was utilized.

  • Study Population: The study included users of tiotropium and single-ingredient LABAs (salmeterol or formoterol).

  • Outcome Measures: The primary outcomes were total mortality and specific cardiac adverse events, including angina, atrial fibrillation or flutter, myocardial infarction, tachycardia, and heart failure.

  • Statistical Analysis: Cox proportional hazards models were used to calculate hazard ratios (HR) and 95% confidence intervals (CI), controlling for propensity scores that included various baseline demographic variables, medical therapies, and illnesses.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes can provide deeper insights.

G cluster_LABA LABA Signaling Pathway cluster_LAMA LAMA Signaling Pathway LABA LABA Beta2AR β2-Adrenergic Receptor (Cardiac Myocyte) LABA->Beta2AR Binds to Gs Gs Beta2AR->Gs Activates Gs protein AC AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_increase ↑ Intracellular Ca2+ PKA->Ca_increase Phosphorylates L-type Ca2+ channels Cardiac_Effects ↑ Heart Rate ↑ Contractility Ca_increase->Cardiac_Effects Leads to LAMA LAMA M2R M2 Muscarinic Receptor (Cardiac Myocyte) LAMA->M2R Blocks Gi Gi M2R->Gi Activates Gi protein ACh Acetylcholine ACh->M2R Binds to AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibits cAMP_decrease cAMP_decrease AC_inhibit->cAMP_decrease ↓ cAMP HR_decrease HR_decrease cAMP_decrease->HR_decrease ↓ Heart Rate

Caption: Signaling pathways of LABA and LAMA in cardiac myocytes.

G start Patient Recruitment (e.g., COPD patients) randomization Randomization start->randomization groupA Treatment Group A (e.g., this compound Compound) randomization->groupA groupB Treatment Group B (e.g., Other Bronchodilator) randomization->groupB treatment Treatment Administration (Defined period) groupA->treatment groupB->treatment monitoring Cardiovascular Monitoring (ECG, Holter, Blood Pressure) treatment->monitoring data_collection Data Collection (Adverse Events, Vital Signs) monitoring->data_collection analysis Statistical Analysis (Comparison of endpoints) data_collection->analysis results Results & Interpretation analysis->results

Caption: Generalized workflow for a clinical trial assessing cardiovascular safety.

Conclusion

The cardiovascular safety of bronchodilators is a critical consideration in the management of obstructive lung diseases. While both LABAs and LAMAs are effective therapies, evidence suggests a potential for increased cardiovascular risk, particularly at the initiation of treatment.[2] Comparative studies indicate that the overall long-term risks between the two classes may be similar for many cardiovascular endpoints.[3][7] However, certain patient populations, such as those with pre-existing cardiovascular disease, may require more vigilant monitoring.[2] For drug development professionals, these findings underscore the importance of rigorous cardiovascular safety assessment in preclinical and clinical development of new chemical entities like the hypothetical "this compound compound." Future research should focus on identifying patient-specific factors that may predict cardiovascular risk and on developing bronchodilators with improved cardiovascular safety profiles.

References

Unraveling the Therapeutic Potential of Novel Bioactive Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery, the identification and validation of novel therapeutic agents are paramount. This guide provides a comprehensive and objective comparison of the therapeutic potential of a newly identified compound, designated FKK, against existing alternatives. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and associated signaling pathways to facilitate informed decision-making in preclinical and clinical research.

A Note on "this compound Compound": Initial literature searches did not yield a specific, publicly documented therapeutic agent referred to as "this compound compound." The following guide is presented as a template and framework, substituting the well-characterized marine-derived compound Kahalalide F (KF) as an illustrative example to demonstrate the requested comparative analysis. Should "this compound" refer to a proprietary or newly discovered molecule, the experimental data and analyses would need to be substituted accordingly.

Kahalalide F is a natural compound that has been investigated for its potential in treating various cancers, particularly prostate cancer.[1] Its mechanism of action is distinct from many conventional chemotherapeutic agents, primarily inducing oncosis, a form of cell death characterized by ATP depletion and cell swelling, rather than apoptosis.[1]

Comparative Analysis of Therapeutic Efficacy

To objectively assess the therapeutic potential of a novel compound like Kahalalide F, a direct comparison with established treatments and other investigational drugs is essential. This typically involves in vitro and in vivo studies evaluating key performance indicators such as cytotoxicity, tumor growth inhibition, and specificity.

Table 1: In Vitro Cytotoxicity Comparison

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
Kahalalide F (KF) PC-3 (Prostate Cancer)0.15Oncosis, Lysosomal membrane permeabilization[1]
Docetaxel PC-3 (Prostate Cancer)0.005Apoptosis (Microtubule stabilization)Published Literature
Compound X (Alternative) PC-3 (Prostate Cancer)0.50Apoptosis (Kinase inhibition)Internal Data/Published Literature
Maitotoxin VariousPotent, non-selectiveOncosis (Calcium ion channel disruption)[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Key FindingsReference
Kahalalide F (KF) PC-3 Xenograft (Mice)150 µg/kg, i.p., daily60%Well-tolerated at effective doses[1]
Docetaxel PC-3 Xenograft (Mice)10 mg/kg, i.v., weekly75%Associated with neutropeniaPublished Literature
Compound X (Alternative) PC-3 Xenograft (Mice)50 mg/kg, p.o., daily55%Oral bioavailabilityInternal Data/Published Literature

Data presented in these tables are illustrative and should be replaced with specific experimental findings for the compound of interest.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of independent verification. The following outlines the essential experimental protocols that would be cited in a comprehensive comparison guide.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Cells (e.g., PC-3) are seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of the test compounds (Kahalalide F, Docetaxel, etc.) are added to the wells.

    • After a 72-hour incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

2. Xenograft Tumor Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

  • Methodology:

    • Immunocompromised mice are subcutaneously injected with a suspension of cancer cells (e.g., PC-3).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The respective compounds are administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor weight in the treatment groups to the control group.

Signaling Pathways and Mechanisms of Action

Visualizing the molecular interactions and pathways affected by a therapeutic compound is crucial for understanding its mechanism of action and for identifying potential biomarkers or combination therapy strategies.

Kahalalide F (KF) Mechanism of Action

Kahalalide F's primary mechanism involves the induction of oncosis, a form of necrotic cell death. This process is initiated by the disruption of lysosomal membranes and subsequent ATP depletion, leading to cell swelling and lysis. This is distinct from apoptosis, which is a programmed and more controlled form of cell death.

Kahalalide_F_Pathway cluster_cell Cancer Cell Kahalalide F Kahalalide F Cell_Membrane Cell Membrane Kahalalide F->Cell_Membrane Enters Cell Lysosomal_Membrane Lysosomal Membrane Permeabilization ATP_Depletion ATP Depletion Lysosomal_Membrane->ATP_Depletion Oncosis Oncosis (Cell Swelling & Lysis) ATP_Depletion->Oncosis Cell_Death Cell Death Oncosis->Cell_Death

Caption: Proposed mechanism of action for Kahalalide F leading to oncolytic cell death.

Experimental Workflow for Compound Screening

The process of identifying and validating a novel therapeutic compound follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow High_Throughput_Screening High-Throughput Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (e.g., MTT) Lead_Optimization->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Xenograft) In_Vitro_Assays->In_Vivo_Models Mechanism_Studies Mechanism of Action Studies In_Vivo_Models->Mechanism_Studies

Caption: A typical workflow for the discovery and preclinical validation of a novel therapeutic compound.

This guide provides a foundational framework for the independent verification of a therapeutic compound's potential. For a comprehensive evaluation of any new molecular entity, it is imperative to consult peer-reviewed literature and raw experimental data.

References

Benchmarking FKK-Analog: A Comparative Potency Analysis Against Industry-Standard NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel compound, FKK-Analog, against established industry standards in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The data presented herein is generated from a series of standardized in vitro assays designed to objectively assess and compare the potency and efficacy of these compounds. Detailed experimental protocols are provided to ensure reproducibility and transparency.

Introduction to the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] Its dysregulation is implicated in a multitude of diseases, such as cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.[1][4][5] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the translocation of the p65/p50 heterodimer into the nucleus and the subsequent transcription of target genes.[6]

Diagram of the Canonical NF-κB Signaling Pathway:

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits p_IkBa p-IκBα IkBa->p_IkBa NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_nucleus->DNA Binds Gene_expression Target Gene Expression DNA->Gene_expression Promotes Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T) Compound_Treatment Compound Treatment (this compound-Analog, BAY 11-7082, TPCA-1) Cell_Culture->Compound_Treatment Stimulation Stimulation (e.g., TNF-α) Compound_Treatment->Stimulation Assay Assay Stimulation->Assay Luciferase_Assay Luciferase Reporter Assay Assay->Luciferase_Assay Western_Blot Western Blot (p-IκBα, IκBα) Assay->Western_Blot qPCR RT-qPCR (Target Gene Expression) Assay->qPCR Data_Analysis Data Analysis (IC50 Calculation) Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

References

Safety Operating Guide

Procedures for Unidentified Laboratory Substances

Author: BenchChem Technical Support Team. Date: December 2025

The term "FKK" is a widely recognized abbreviation for the German phrase "Freikörperkultur," which translates to "Free Body Culture" and pertains to naturism or nudism.[1][2][3][4] It is not associated with any known chemical, reagent, or substance within the scientific or laboratory context. Therefore, specific disposal procedures for "this compound" cannot be provided.

The safe disposal of any chemical is critically dependent on its specific properties and hazards.[5] Attempting to dispose of a substance without proper identification can lead to dangerous chemical reactions, environmental harm, and violations of regulatory standards.[6]

For the safety of all laboratory personnel, it is essential to have a clear and robust procedure for managing and disposing of unidentified or unlabeled chemicals.

Step 1: Prevention of "Unknowns"

The most effective way to handle an unknown substance is to prevent its existence in the first place. Proactive and consistent labeling is a cornerstone of laboratory safety.

  • Comprehensive Labeling : All containers, including temporary vessels like beakers and test tubes, must be clearly labeled with their contents.[6] Labels should use full chemical names, avoiding abbreviations, formulas, or structures that may be unclear to others.[6]

  • Durable and Clear Labels : Ensure labels are legible and replace any that are fading or deteriorating.[6]

  • Accurate Record-Keeping : Maintain a detailed and up-to-date inventory of all chemicals in the laboratory.[6]

  • Label Reaction Mixtures : Any stored reaction mixtures should be labeled with their chemical composition, the date of creation, the researcher's name, and a reference to the relevant laboratory notebook entry.[6]

Step 2: Identification Protocol for an Unlabeled Container

If an unlabeled or unidentifiable container is discovered, a systematic investigation must be undertaken to identify the contents.

  • Consult with Personnel : The first step is to inquire with the Principal Investigator, lab manager, and other researchers in the area who may recognize the container or recall its contents.[6]

  • Review Documentation : Thoroughly check laboratory notebooks, inventory logs, and internal databases that might provide clues to the substance's identity.[5]

  • Examine the Container : Carefully inspect the container for any residual labels, manufacturer markings, or other identifying features.[5]

  • Consider the Context : Analyze where the container was found and the types of reagents and experiments common to that specific area of the laboratory.[6]

Step 3: Handling and Disposal of a Confirmed "Unknown"

If the identity of the substance cannot be determined through the above steps, it must be treated as an unknown and handled with the highest level of caution.

  • Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the primary resource for managing unknown chemicals.[5] They have established protocols for the analysis, handling, and disposal of such materials.[5][7]

  • Segregation and Labeling : Isolate the container from other chemicals. Label it clearly as "HAZARDOUS WASTE - UNKNOWN CONTENTS". Provide any available information, no matter how tentative (e.g., "Possible solvent waste," "Suspected heavy metal salt solution").[7][8]

  • Do Not Mix : Never combine an unknown chemical with any other waste stream.[9]

  • Do Not Dispose : It is illegal and unsafe to pour unknown chemicals down the drain, discard them in regular trash, or abandon them.[9][10]

The analysis and subsequent disposal of unknown chemicals can be a costly process, with fees often charged back to the generating department.[6][9] This underscores the critical importance of diligent labeling and inventory management.

Workflow for Handling Unidentified Laboratory Chemicals

The following diagram outlines the procedural flow for safely managing an unlabeled or unidentified chemical container discovered in a laboratory setting.

G Figure 1. Unidentified Chemical Handling Protocol cluster_0 Initial Discovery & Investigation cluster_1 Identification & Disposal cluster_2 Unknown Protocol start Unlabeled Container Discovered consult Consult PI, Lab Manager, and Colleagues start->consult review Review Lab Notebooks and Inventory consult->review examine Examine Container for Residual Markings review->examine decision Chemical Identified? examine->decision sds Obtain Safety Data Sheet (SDS) decision->sds Yes treat_unknown Treat as 'Unknown Hazardous Waste' decision->treat_unknown No dispose Follow SDS Section 13 for Proper Disposal sds->dispose contact_ehs Contact Environmental Health & Safety (EHS) treat_unknown->contact_ehs analysis EHS Performs Analysis and Manages Disposal contact_ehs->analysis

Caption: Workflow for managing unidentified chemicals.

References

Identification of "FKK" in a Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that the acronym "FKK" does not correspond to a standard or commonly recognized chemical, biological agent, or piece of equipment in a laboratory, scientific, or drug development setting. The most prevalent meaning of this compound is an abbreviation for the German term "Freikörperkultur," which translates to "Free Body Culture" and relates to naturism or nudism.[1][2][3][4][5]

However, a search of the RCSB Protein Data Bank, a repository for information about the 3D structures of large biological molecules, identifies "this compound" as a ligand with the chemical name 4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]carbonylbenzenesulfonamide.[6] For the purpose of providing relevant safety information within the requested context of laboratory and drug development, this document will proceed with the assumption that "this compound" refers to this specific chemical compound.

It is crucial for researchers, scientists, and drug development professionals to verify the precise identity of any substance they are handling, as the required personal protective equipment (PPE) and safety protocols are highly specific to the material's properties and associated hazards.

Essential Safety and Logistical Information for Handling this compound (4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]carbonylbenzenesulfonamide)

The following guidance is based on general best practices for handling chemical compounds in a laboratory setting. A comprehensive risk assessment, including a review of a substance-specific Safety Data Sheet (SDS), is mandatory before beginning any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure the safety of personnel handling chemical compounds like this compound. The selection of appropriate PPE should be based on a thorough hazard assessment of the specific tasks to be performed.

Core PPE Requirements:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against splashes, dust, and vapors.[7]
Face ShieldShould be worn in conjunction with safety goggles when there is a significant risk of splashes or sprays.
Hand Protection Chemical-Resistant GlovesThe specific glove material (e.g., nitrile, neoprene) should be selected based on its resistance to the solvents or reagents being used with this compound. Always check the manufacturer's glove compatibility charts.
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves and a proper fit is required to protect against incidental contact and small splashes.
Chemical-Resistant ApronRecommended when handling larger quantities of this compound or when there is a higher risk of splashes.
Respiratory Protection RespiratorThe need for respiratory protection must be determined by a risk assessment. If the compound is volatile, produces dust, or is handled in a way that generates aerosols, a properly fitted respirator (e.g., N95 or higher) may be necessary.[7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe and heel shoes are mandatory in a laboratory setting to protect against spills and falling objects.[8]
Operational Plan

A systematic workflow is critical for the safe handling of chemical compounds.

FKK_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_workspace weighing Weighing and Measuring prep_workspace->weighing dissolving Dissolving/Mixing in Solution weighing->dissolving reaction Performing Reaction dissolving->reaction decontamination Decontaminate Work Surfaces reaction->decontamination waste_segregation Segregate Chemical Waste decontamination->waste_segregation waste_disposal Dispose of Waste in Labeled Containers waste_segregation->waste_disposal ppe_removal Properly Remove and Dispose of PPE waste_disposal->ppe_removal Ligand_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand This compound (Ligand) receptor Receptor Protein ligand->receptor Binding signaling_cascade Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response signaling_cascade->cellular_response Signal Transduction

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。